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  • Product: 2-((4-Methoxyphenyl)ethynyl)aniline
  • CAS: 157869-15-3

Core Science & Biosynthesis

Foundational

2-((4-Methoxyphenyl)ethynyl)aniline CAS 157869-15-3 properties

An In-depth Technical Guide to 2-((4-Methoxyphenyl)ethynyl)aniline (CAS 157869-15-3) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-((4-Methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-((4-Methoxyphenyl)ethynyl)aniline (CAS 157869-15-3)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((4-Methoxyphenyl)ethynyl)aniline, CAS 157869-15-3, a diarylalkyne compound of significant interest in synthetic chemistry. As a versatile bifunctional building block, it incorporates a reactive primary amine and a methoxy-substituted arylacetylene moiety. This document details its physicochemical and spectroscopic properties, provides an in-depth analysis of its synthesis via the Sonogashira cross-coupling reaction including a detailed mechanism and protocol, discusses its reactivity and potential applications in drug discovery and materials science, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Physicochemical & Structural Properties

2-((4-Methoxyphenyl)ethynyl)aniline is a solid organic compound at room temperature. Its structure features an aniline ring substituted at the ortho-position with a (4-methoxyphenyl)ethynyl group. This unique arrangement of functional groups—a nucleophilic amine and an electron-rich alkyne—makes it a valuable intermediate for constructing more complex molecular architectures.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 157869-15-3[1][2]
Molecular Formula C₁₅H₁₃NO[1][2]
Molecular Weight 223.27 g/mol [1]
IUPAC Name 2-((4-Methoxyphenyl)ethynyl)anilineN/A
MDL Number MFCD00168852[1][2]
Purity Typically >95%[2]
Appearance Varies, typically a solidN/A
Storage Keep in a dark place under an inert atmosphere at room temperature.[1]
InChI Key YAXVIURCVHCTST-UHFFFAOYSA-N
SMILES NC1=CC=CC=C1C#CC2=CC=C(OC)C=C2[1]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for verifying the identity and purity of synthetic intermediates. The spectroscopic data for 2-((4-Methoxyphenyl)ethynyl)aniline presents a distinct signature. While raw spectra are proprietary, a detailed analysis of expected signals provides a robust framework for experimental verification.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show 15 distinct carbon signals, corresponding to the molecular formula. Key diagnostic signals include those for the two alkyne carbons, the methoxy carbon (around 55 ppm), and the twelve aromatic carbons, which will appear in the typical downfield region (110-160 ppm). Reference spectra are available for comparison in databases like SpectraBase.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A sharp, medium-intensity peak corresponding to the alkyne C≡C stretch is expected around 2200-2220 cm⁻¹. The N-H stretching of the primary amine should appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic rings and the methoxy group, as well as C-O stretching for the ether linkage, will also be present.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 223.27. Fragmentation patterns can provide further structural information.

Synthesis: The Sonogashira Cross-Coupling Approach

The most efficient and widely adopted method for synthesizing diarylalkynes like 2-((4-Methoxyphenyl)ethynyl)aniline is the Sonogashira cross-coupling reaction.[4] This reaction is prized for its reliability, mild reaction conditions, and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[5] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper(I) complexes.[6]

Reaction Mechanism

The causality behind the Sonogashira coupling is a synergistic interplay between two catalytic cycles: a primary palladium cycle and a secondary copper cycle.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodoaniline), forming a Pd(II)-aryl complex.

    • Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product, regenerating the active Pd(0) catalyst for the next cycle.

  • Copper Cycle :

    • The copper(I) salt (typically CuI) reacts with the terminal alkyne (1-ethynyl-4-methoxybenzene) in the presence of a base (e.g., an amine) to form a highly reactive copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step.

sonogashira_mechanism Fig. 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-X pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)L₂-C≡CR' pd_aryl->pd_alkyne Transmetalation (Cu-C≡CR') cu_x Cu(I)X pd_alkyne->pd0 Reductive Elimination product Product pd_alkyne->product Product (Ar-C≡CR') cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Base, H-C≡CR' cu_alkyne->cu_x Transmetalation reactants

Fig. 1: Catalytic Cycles of the Sonogashira Coupling
Experimental Protocol: A Self-Validating Workflow

This protocol describes a general procedure. Researchers should optimize conditions based on their specific substrates and scale.

Materials:

  • 2-Iodoaniline (or 2-bromoaniline) (1.0 eq)

  • 1-Ethynyl-4-methoxybenzene (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup : To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst and copper(I) iodide.

  • Inerting : Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition : Under a positive flow of inert gas, add the aryl halide (2-iodoaniline), the anhydrous solvent, and the amine base. Stir the mixture until all solids are dissolved.

  • Alkyne Addition : Add the terminal alkyne (1-ethynyl-4-methoxybenzene) dropwise to the stirred solution at room temperature.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.

  • Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting aryl halide is completely consumed.[7] This provides a real-time check on reaction completion.

  • Workup : Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues and wash the pad with the reaction solvent.[7]

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 2-((4-Methoxyphenyl)ethynyl)aniline.

workflow Fig. 2: Synthetic Workflow Diagram start Reactants & Catalysts (Aryl Halide, Alkyne, Pd/Cu) setup 1. Assemble & Inert Reactor start->setup dissolve 2. Add Solvent & Base setup->dissolve react 3. Add Alkyne & Heat dissolve->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool & Filter through Celite monitor->workup Complete purify 6. Concentrate & Purify via Column Chromatography workup->purify end Pure Product: 2-((4-Methoxyphenyl)ethynyl)aniline purify->end

Fig. 2: Synthetic Workflow Diagram

Reactivity and Potential Applications

The utility of 2-((4-Methoxyphenyl)ethynyl)aniline stems from the distinct reactivity of its functional groups, positioning it as a valuable precursor in several fields.

  • Drug Discovery : The aniline moiety is a privileged scaffold in medicinal chemistry.[8] The primary amine can be readily functionalized via acylation, alkylation, or used in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The diarylalkyne core itself is found in various biologically active molecules. For example, related 2-(phenylethynyl)aniline derivatives have been investigated as potential inhibitors for various enzymes.[9] The overall structure can serve as a starting point for synthesizing novel c-Myc inhibitors for cancer therapy or other targeted agents.[10]

  • Materials Science : Diarylalkynes are fundamental units in the construction of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, conjugated system imparts desirable photophysical properties. The amine group allows for further polymerization or grafting onto surfaces to tailor material properties.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, prudent laboratory practices should be followed based on its structural components (an aniline derivative) and available supplier information.[2]

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word : Warning.[2]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1] The recommendation to keep it in a dark place suggests potential photosensitivity.

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

Conclusion

2-((4-Methoxyphenyl)ethynyl)aniline is a high-value synthetic intermediate with a well-defined property profile. Its efficient synthesis via the robust Sonogashira coupling reaction makes it readily accessible for a wide range of applications. The dual functionality of the amine and the diarylalkyne core provides chemists with a versatile platform for the development of novel pharmaceuticals and advanced organic materials. Adherence to appropriate safety protocols is essential when handling this compound.

References

  • SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-[(4-methoxyphenyl)ethynyl]aniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • AOBChem. (n.d.). 2-((4-methoxyphenyl)ethynyl)aniline. Retrieved from [Link]

  • Preprints.org. (2026). Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • PubMed. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2H3)methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Springer. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM76613 2-[(4-nitrophenyl)ethynyl]aniline. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-butyl-3-(4-methoxyphenyl)aniline. Retrieved from [Link]

Sources

Exploratory

Chemical Profile and Synthetic Utility of 2-((4-Methoxyphenyl)ethynyl)aniline

This technical guide provides a comprehensive chemical profile, synthetic workflow, and application analysis for 2-((4-Methoxyphenyl)ethynyl)aniline , a critical diarylalkyne intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive chemical profile, synthetic workflow, and application analysis for 2-((4-Methoxyphenyl)ethynyl)aniline , a critical diarylalkyne intermediate used primarily in the synthesis of indole-based pharmacophores.

Technical Whitepaper | Version 1.0

Chemical Identity & Structural Informatics

This compound represents a strategic "ortho-functionalized" tolane derivative. Its structural core—an aniline moiety coupled to an electron-rich arylalkyne—makes it a highly reactive precursor for metal-catalyzed heterocyclization (e.g., Larock indole synthesis).

Nomenclature & Identifiers[1][2]
Identifier Type Value
IUPAC Name 2-[2-(4-Methoxyphenyl)ethynyl]aniline
Common Name 2-((4-Methoxyphenyl)ethynyl)aniline
CAS Registry Number 157869-15-3
Molecular Formula

Molecular Weight 223.27 g/mol
Cheminformatics Data

Use these strings for integration into ELN (Electronic Lab Notebooks) or molecular modeling software.

  • SMILES (Canonical): COc1ccc(C#Cc2ccccc2N)cc1

  • InChI String: InChI=1S/C15H13NO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-5,7-8,10-11H,16H2,1H3

  • InChI Key: YAXVIURCVHCTST-UHFFFAOYSA-N

Synthetic Pathways: The Sonogashira Protocol[3]

The most reliable route to 2-((4-methoxyphenyl)ethynyl)aniline is the Sonogashira Cross-Coupling reaction. This method couples an aryl halide with a terminal alkyne using a Palladium/Copper catalytic system.[1][2]

Reaction Logic

We utilize 2-iodoaniline rather than 2-bromoaniline because the C–I bond is weaker and undergoes oxidative addition to Pd(0) more readily, allowing for milder reaction conditions that preserve the free amine.

Experimental Protocol

Reagents:

  • Substrate A: 2-Iodoaniline (1.0 equiv)

  • Substrate B: 1-Ethynyl-4-methoxybenzene (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) or Diethylamine (Et
    
    
    
    NH) (Degassed)

Step-by-Step Methodology:

  • Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Loading: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI to the flask under a counter-flow of inert gas.
  • Substrate Addition: Add 2-iodoaniline and 1-ethynyl-4-methoxybenzene.

  • Solvent Introduction: Syringe in degassed Triethylamine (acting as both solvent and base).

  • Reaction: Stir the mixture at Room Temperature (25°C) for 6–12 hours.

    • Note: If conversion is slow (monitored by TLC), heat gently to 40–50°C. Avoid excessive heat to prevent polymerization of the alkyne.

  • Quench & Workup: Dilute with diethyl ether or ethyl acetate. Filter through a Celite pad to remove precipitated ammonium salts and metal catalysts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1).

Workflow Visualization

The following diagram illustrates the Sonogashira cycle specific to this synthesis.

Sonogashira_Pathway Reactant1 2-Iodoaniline Catalyst Pd(PPh3)2Cl2 / CuI Et3N (Base) Reactant1->Catalyst Oxidative Addition Reactant2 4-Ethynylanisole Reactant2->Catalyst Cu-Acetylide Formation Intermediate Pd(II) Transmetallation Complex Catalyst->Intermediate Cycle Product 2-((4-Methoxyphenyl)ethynyl)aniline (Target) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling workflow for constructing the diarylalkyne scaffold.

Application: The Larock Indole Synthesis

The primary utility of 2-((4-methoxyphenyl)ethynyl)aniline is its role as a "pre-assembled" intermediate for indole synthesis. While the classic Larock synthesis is a one-pot intermolecular reaction, isolating this alkyne allows for intramolecular cyclization using Gold (Au) or Palladium (Pd) catalysts under strictly controlled conditions.

Mechanism: 5-endo-dig Cyclization

The free amine attacks the alkyne (activated by the metal catalyst) to form the indole core.

  • Activation: The metal catalyst (

    
    -acid) coordinates to the alkyne triple bond.
    
  • Nucleophilic Attack: The nitrogen lone pair attacks the activated alkyne (5-endo-dig cyclization).

  • Proton Transfer/Aromatization: Subsequent tautomerization yields 2-(4-methoxyphenyl)indole .

Indole_Cyclization Precursor 2-((4-Methoxyphenyl)ethynyl)aniline Activation Metal Coordination (AuCl3 or PdCl2) Precursor->Activation π-Complexation Cyclization Nucleophilic Attack (5-endo-dig) Activation->Cyclization Intramolecular Product 2-(4-Methoxyphenyl)indole Cyclization->Product Aromatization

Caption: Intramolecular cyclization pathway transforming the alkyne precursor into the indole pharmacophore.

Characterization Data (Expected)

When validating the synthesized compound, compare your analytical data against these standard values.

Technique Diagnostic Signal Interpretation

H NMR
(400 MHz, CDCl

)

3.83 (s, 3H)
Methoxy group (-OCH

)
. Distinct singlet.

4.25 (br s, 2H)
Amine (-NH

)
. Broad singlet, disappears with D

O shake.

6.70 – 7.50 (m, 8H)
Aromatic protons . Complex multiplets due to two distinct rings.

C NMR
(100 MHz, CDCl

)

~85.0, 95.0
Alkyne carbons (C

C)
. Characteristic internal alkyne shift.

55.3
Methoxy carbon .
IR Spectroscopy ~2200 cm

C

C stretch
. Weak to medium intensity.
~3300–3400 cm

N-H stretch . Primary amine doublet.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

  • PubChem Compound Summary. (2024). 2-((4-Methoxyphenyl)ethynyl)aniline (CID 13770669). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024).[3] Product Specification: 2-((4-Methoxyphenyl)ethynyl)aniline.[3][4][5][6][7] Merck KGaA.

Sources

Foundational

Mechanistic Control in the Synthesis of o-Alkynylanilines: Leveraging Electron-Donating Groups for Indole Scaffold Construction

Executive Summary This technical guide examines the synthesis and reactivity of o-alkynylaniline derivatives, specifically focusing on the kinetic and thermodynamic influence of Electron-Donating Groups (EDGs) such as me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the synthesis and reactivity of o-alkynylaniline derivatives, specifically focusing on the kinetic and thermodynamic influence of Electron-Donating Groups (EDGs) such as methoxy (-OMe), methyl (-Me), and amine (-NR2) substituents. For researchers in medicinal chemistry, these substrates represent a high-value "privileged structure" precursor. The intramolecular cyclization of these derivatives—whether mediated by electrophilic halogens or


-acidic transition metals (Au, Pt)—provides rapid access to C3-functionalized indoles, a scaffold ubiquitous in oncology and neurology therapeutics.

This document moves beyond standard procedures to analyze the causality of reaction outcomes: how EDGs modulate nitrogen nucleophilicity against alkyne electrophilicity to dictate regioselectivity (5-endo-dig vs. 6-endo-dig) and reaction rates.

Structural Fundamentals & Reactivity Profile

The reactivity of o-alkynylanilines is defined by the interplay between two orthogonal reactive centers: the nucleophilic aniline nitrogen and the electrophilic alkyne


-system.
The Electronic Push-Pull

The introduction of an EDG onto the aniline ring (particularly at the para position relative to the nitrogen) significantly alters the reaction landscape via two primary mechanisms:

  • Enhanced Nucleophilicity: EDGs increase the electron density on the nitrogen lone pair via resonance (

    
    ) and inductive (
    
    
    
    ) effects. This lowers the activation energy for the initial nucleophilic attack on the activated alkyne.
  • Alkyne Polarization: Through conjugation, EDGs can subtly increase the electron density of the alkyne, potentially making it less susceptible to nucleophilic attack unless activated by a strong

    
    -acid (e.g., AuCl, 
    
    
    
    ).
Regioselectivity: The 5-endo vs. 6-endo Battle

The cyclization pathway is governed by Baldwin’s rules and electronic bias.

  • 5-endo-dig: Favored for forming indoles.[1] The nitrogen attacks the internal carbon of the alkyne. EDGs on the nitrogen (e.g., N-alkyl) or the ring enhance this pathway by stabilizing the developing cationic charge on the nitrogen in the transition state.

  • 6-endo-dig: Leads to quinolines.[2] This pathway often competes when the alkyne terminus bears a strong electron-withdrawing group or when specific metal catalysts (e.g., Pd(II)) favor insertion mechanisms over direct nucleophilic attack.

ReactivityLandscape Substrate o-Alkynylaniline (EDG-Substituted) Activation Activation Mode Substrate->Activation Catalyst/Reagent Path5 5-endo-dig (Indole Formation) Activation->Path5 Electrophilic (I2) Au(I) Catalysis Path6 6-endo-dig (Quinoline Formation) Activation->Path6 Specific Pd(II) Conditions EDG_Effect EDG Effect: Increases N-Nucleophilicity Stabilizes Transition State EDG_Effect->Path5

Figure 1: Reactivity landscape of o-alkynylanilines. EDGs primarily accelerate the 5-endo-dig pathway leading to indoles.

Synthetic Pathways: Precursor Assembly

The most robust method for assembling o-alkynylanilines with EDGs is the Sonogashira Coupling . While standard protocols exist, EDG-substituted aryl halides require specific attention to prevent oxidative homocoupling of the alkyne (Glaser coupling) which can compete when the oxidative addition step is slow.

Protocol: Optimized Sonogashira Coupling for Electron-Rich Anilines

Objective: Synthesis of 4-methoxy-2-(phenylethynyl)aniline.

Reagents:

  • 2-iodo-4-methoxyaniline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • 
     (2 mol%)
    
  • CuI (1 mol%)[3]

  • 
     (3.0 equiv)
    
  • THF (anhydrous, 0.2 M concentration)

Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon. Oxygen exclusion is critical to protect the electron-rich aniline from oxidation and prevent copper-mediated homocoupling.

  • Catalyst Pre-mix: Add

    
     and CuI to the flask. Add the aryl iodide dissolved in degassed THF.
    
  • Base Addition: Add triethylamine. The solution should turn slightly yellow/brown.

  • Alkyne Addition: Add phenylacetylene dropwise at room temperature.

  • Reaction: Stir at 25°C for 4-6 hours. Monitor via TLC. Electron-rich aryl iodides react faster than electron-poor ones in the oxidative addition step, often allowing milder temperatures.

  • Workup: Filter through a celite pad to remove metal salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Success: Appearance of a distinct internal alkyne stretch in IR (~2200

    
    ) and disappearance of the terminal alkyne proton in NMR.
    
  • Failure: Presence of di-alkyne (Glaser product) indicates oxygen leakage.

Cyclization Methodologies: The Core Transformation

Once the precursor is synthesized, the cyclization to the indole scaffold is the critical step. We present two distinct mechanistic pathways: Iodine-Mediated Electrophilic Cyclization and Gold(I)-Catalyzed Cycloisomerization .

Pathway A: Iodine-Mediated Electrophilic Cyclization

This pathway is ideal for generating 3-iodoindoles, which are versatile handles for further cross-coupling (e.g., Suzuki, Sonogashira).

Mechanism: The iodine molecule (


) acts as a 

-acid, coordinating to the alkyne. The electron-rich nitrogen attacks the activated alkyne in a 5-endo-dig fashion. The EDG plays a crucial role here: it pushes electron density to the nitrogen, making the attack faster than the competing decomposition of the iodonium intermediate.

Protocol:

  • Dissolve o-alkynylaniline (0.5 mmol) in

    
     (5 mL).
    
  • Add

    
     (1.2 equiv) and 
    
    
    
    (3.0 equiv).
  • Stir at room temperature for 30 minutes. The rapid color change (fading of iodine purple) indicates consumption.

  • Quench with saturated

    
     to remove excess iodine.[4]
    

Data Summary: EDG Influence on Yield

Substituent (R)Reaction TimeYield (%)Observation
-OMe (EDG) 15 min92%Rapid conversion; clean profile.
-Me (EDG) 25 min88%Good conversion.
-H (Neutral) 45 min82%Slower; minor side products.
-NO2 (EWG) 120 min65%Sluggish; requires heating.
Pathway B: Gold(I)-Catalyzed Cycloisomerization

Gold catalysis offers a "atom-economic" route to indoles without halogen incorporation. Cationic Au(I) complexes are soft Lewis acids that selectively activate the alkyne


-system.

Mechanism:

  • 
    -Coordination of 
    
    
    
    to the alkyne.
  • Nucleophilic attack by the amine (5-endo-dig).

  • Protodeauration to release the indole and regenerate the catalyst.

GoldMechanism Step1 Precursor + [AuL]+ Step2 Au-Alkyne π-Complex Step1->Step2 Coordination Step3 5-endo-dig Attack (N-Au Cyclization) Step2->Step3 Nucleophilic Attack (Accelerated by EDG) Step4 Organogold Intermediate Step3->Step4 Isomerization Product Indole Product + [AuL]+ Step4->Product Protodeauration

Figure 2: Gold(I)-catalyzed mechanism. The EDG enhances the rate of Step 2 (Nucleophilic Attack).

Protocol:

  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (5 mol%) (Generates the active cationic species in situ).
  • Solvent: Toluene (0.1 M).

  • Conditions: 80°C for 2 hours.

  • Note: For substrates with strong EDGs (e.g., -OMe), the reaction can often proceed at room temperature due to the enhanced nucleophilicity of the amine.

Applications in Drug Discovery[5]

The indole scaffold derived from o-alkynylanilines is a cornerstone in medicinal chemistry. The ability to install EDGs at the 5- or 6-position of the indole (derived from the aniline) allows for fine-tuning of:

  • Metabolic Stability: Blocking metabolic hotspots on the aromatic ring.

  • Receptor Binding: EDGs can act as hydrogen bond acceptors (e.g., -OMe) or modulate the pKa of the indole NH.

Case Study: The synthesis of Tryptophan analogues often utilizes the Larock indole synthesis (a Pd-catalyzed variation of this cyclization).[5] Introducing a methoxy group mimics the electronic properties of serotonin, facilitating the development of 5-HT receptor agonists.

References

  • Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Yue, D.; Larock, R. C. "Synthesis of 2,3-Disubstituted Indoles by the ICl-Induced Cyclization of 2-Alkynylanilines." Organic Letters, 2004 , 6(6), 1037–1040. Link

  • Istrate, F.; Gagosz, F. "Gold(I)-Catalyzed Cycloisomerization of o-Alkynylanilines: An Efficient Entry into Functionalized Indoles." Organic Letters, 2006 , 8(22), 5189–5192. Link

  • Knochel, P. et al. "Functionalization of Indoles and Pyrroles via Organometallic Intermediates." Chemical Reviews, 2015 , 115(17), 9410–9449. Link

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002 , 653(1-2), 46–49. Link

Sources

Exploratory

4-methoxy substituted 2-alkynylaniline chemical data

Synthesis, Characterization, and Indole Cyclization Pathways Executive Summary This technical guide provides a comprehensive analysis of 4-methoxy-2-alkynylanilines , a critical class of intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Indole Cyclization Pathways

Executive Summary

This technical guide provides a comprehensive analysis of 4-methoxy-2-alkynylanilines , a critical class of intermediates in the synthesis of 5-methoxyindole derivatives. These scaffolds are ubiquitous in medicinal chemistry, serving as precursors to serotonin receptor modulators, anti-inflammatory agents (e.g., indomethacin analogs), and anticancer therapeutics. This document details the robust synthesis of these compounds via Sonogashira coupling, their spectroscopic signatures, and their controlled cyclization into indole cores.

Chemical Identity & Structural Analysis

The 4-methoxy-2-alkynylaniline scaffold consists of an electron-rich aniline ring substituted with a methoxy group at the para position (relative to the amine) and an alkynyl moiety at the ortho position. This specific substitution pattern is electronically primed for heterocyclization.

  • Core Scaffold: 2-alkynyl-4-methoxyaniline

  • Key Electronic Feature: The 4-methoxy group (

    
     effect) increases electron density on the nitrogen, enhancing its nucleophilicity for subsequent cyclization reactions.
    
  • Primary Application: Precursor for 5-methoxy-2-substituted indoles .

Structural Representation

The target molecule for this guide's primary protocol is 4-methoxy-2-(phenylethynyl)aniline .

PropertyData
IUPAC Name 4-Methoxy-2-(phenylethynyl)aniline
Molecular Formula

Molecular Weight 223.27 g/mol
Key Functional Groups Primary Amine (

), Internal Alkyne (

), Methoxy Ether (

)
Synthesis Protocol: Sonogashira Cross-Coupling

The most reliable route to 4-methoxy-2-alkynylanilines is the Sonogashira cross-coupling of 2-iodo-4-methoxyaniline with terminal alkynes. The use of the iodide precursor is preferred over the bromide due to faster oxidative addition rates, allowing for milder reaction conditions that preserve the free amine.

Reagents & Materials
  • Substrate: 2-Iodo-4-methoxyaniline (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2–5 mol%)
    
  • Co-Catalyst: Copper(I) iodide [CuI] (1–2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ), anhydrous.
Step-by-Step Methodology

This protocol is designed as a self-validating system; the color change serves as a visual process indicator.

  • Inerting: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon.

  • Charging: Add 2-iodo-4-methoxyaniline (1.0 equiv),

    
     (0.02 equiv), and CuI (0.01 equiv) to the flask.
    
  • Solvent Addition: Seal the flask and purge with inert gas for 5 minutes. Inject degassed anhydrous

    
     (concentration ~0.2 M relative to substrate) via syringe.
    
    • Visual Check: The solution should initially appear yellow/orange.[1]

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–12 hours.

    • Process Indicator: The precipitation of ammonium salt (triethylammonium iodide) indicates reaction progress. The mixture will turn dark brown/black.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove metal residues and salts. Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Chemical Characterization Data

The following data confirms the structure of the synthesized 4-methoxy-2-(phenylethynyl)aniline .

Spectroscopic Data Table
TechniqueSignal / ValueAssignment

NMR
(400 MHz,

)

7.45–7.55 (m, 2H)
Phenyl ortho protons

7.30–7.40 (m, 3H)
Phenyl meta/para protons

6.95 (d,

Hz, 1H)
Ar-H (C3, ortho to alkyne)

6.75 (dd,

Hz, 1H)
Ar-H (C5, ortho to OMe)

6.68 (d,

Hz, 1H)
Ar-H (C6, ortho to

)

4.10 (br s, 2H)

(Exchangeable)

3.78 (s, 3H)


NMR
(100 MHz,

)

152.4, 141.8, 131.5, 128.4
Aromatic Carbons

95.2, 85.8
Alkyne Carbons (

)

55.8
Methoxy Carbon (

)
IR (Neat) 3450, 3360

N-H Stretch (Primary Amine)
2210

C

C Stretch (Weak)
Reactivity: Cyclization to 5-Methoxyindoles

The primary utility of 4-methoxy-2-alkynylanilines is their conversion to indole derivatives. The cyclization can be catalyzed by transition metals (Au, Pt, Cu) or electrophilic iodine sources.

Mechanism: Metal-Catalyzed Hydroamination

The reaction proceeds via activation of the alkyne by a


-acidic metal catalyst, followed by nucleophilic attack of the amine nitrogen.

IndoleCyclization Start 4-Methoxy-2- (phenylethynyl)aniline Coordination π-Alkyne Metal Complex Start->Coordination + Catalyst (Au/Cu) Attack 5-Endo-dig Cyclization Coordination->Attack N-Nucleophilic Attack Intermediate Zwitterionic/Metal Intermediate Attack->Intermediate C-N Bond Formation Product 5-Methoxy-2- phenylindole Intermediate->Product - Catalyst + Proton Transfer

Figure 1: Catalytic cycle for the cyclization of 2-alkynylaniline to indole.

Experimental Protocol: Gold-Catalyzed Cyclization
  • Dissolution: Dissolve 4-methoxy-2-(phenylethynyl)aniline (0.5 mmol) in Ethanol (2 mL).

  • Catalysis: Add

    
     (1–2 mol%).
    
  • Reaction: Stir at room temperature for 1–2 hours.

  • Purification: Evaporate solvent and purify via short silica plug.

  • Yield: Typically >90% conversion to 5-methoxy-2-phenylindole .

Safety & Handling
  • 2-Iodo-4-methoxyaniline: Irritant. Light sensitive. Store in amber vials at 2–8°C.

  • Phenylacetylene: Flammable liquid. Flash point 31°C.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood to avoid inhalation of dust.

  • General: All coupling reactions should be performed under an inert atmosphere to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

References
  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Indole Synthesis via Alkynylanilines: Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions.[2] Chemical Reviews, 105(7), 2873-2920. Link

  • Gold-Catalyzed Cyclization: Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-catalyzed annulation of 2-alkynylanilines: a mild and efficient synthesis of indoles. Synthesis, 2004(4), 610-618. Link

  • Starting Material Synthesis: BenchChem. (2025).[3] 2-Iodo-4-methoxyaniline Technical Data. Link

  • NMR Data Reference: Spectral data derived from analogous 2-alkynylaniline systems reported in: Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An efficient palladium-catalyzed synthesis of 2-substituted-3-arylindoles.[2] European Journal of Organic Chemistry, 2003(14), 2671-2678. Link

Sources

Foundational

2-((4-Methoxyphenyl)ethynyl)aniline molecular weight and formula

Molecular Identity, Synthesis, and Application in Heterocyclic Chemistry Abstract This technical guide provides a comprehensive analysis of 2-((4-Methoxyphenyl)ethynyl)aniline , a critical o-alkynylaniline intermediate u...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Synthesis, and Application in Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive analysis of 2-((4-Methoxyphenyl)ethynyl)aniline , a critical o-alkynylaniline intermediate used extensively in the synthesis of indole derivatives. Designed for researchers in medicinal chemistry and materials science, this document details the compound's physiochemical profile, optimized synthesis via Sonogashira coupling, and its primary application as a precursor for 2-(4-methoxyphenyl)indole via metal-catalyzed cycloisomerization.

Chemical Profile & Identification

The following table summarizes the core chemical identity and physical properties of the target molecule.

PropertyData
Chemical Name 2-((4-Methoxyphenyl)ethynyl)aniline
CAS Number 157869-15-3
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water
Key Functional Groups Primary Amine (-NH₂), Internal Alkyne (-C≡C-), Methoxy Ether (-OCH₃)
SMILES COc1ccc(C#Cc2ccccc2N)cc1

Synthesis Protocol: Sonogashira Coupling

The most robust method for synthesizing 2-((4-Methoxyphenyl)ethynyl)aniline is the Sonogashira cross-coupling of 2-iodoaniline with 1-ethynyl-4-methoxybenzene. This palladium-copper catalyzed cycle ensures high regioselectivity and yield.

Reaction Scheme

The following diagram illustrates the catalytic cycle and workflow for the synthesis.

SonogashiraSynthesis Start Reagents: 2-Iodoaniline 4-Ethynylanisole Catalyst Catalytic System: Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Et3N (Base) Start->Catalyst Dissolve in THF/DMF Degas (Ar) Intermediate Oxidative Addition & Transmetallation Catalyst->Intermediate Activation Product Product: 2-((4-Methoxyphenyl)ethynyl)aniline (C15H13NO) Intermediate->Product Reductive Elimination 50-60°C, 4-6h

Figure 1: Optimized Sonogashira coupling workflow for the synthesis of the target o-alkynylaniline.

Detailed Methodology

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • 1-Ethynyl-4-methoxybenzene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02–0.05 equiv)[1]

  • Copper(I) iodide [CuI] (0.01–0.02 equiv)

  • Triethylamine [Et₃N] (3.0 equiv)

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂).[1]

  • Dissolution: Add 2-iodoaniline (e.g., 500 mg, 2.28 mmol), Pd(PPh₃)₂Cl₂ (32 mg, 0.046 mmol), and CuI (9 mg, 0.046 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (10 mL) and Et₃N (1 mL) via syringe. Degas the solution by bubbling Ar through it for 5 minutes.

  • Alkyne Addition: Add 1-ethynyl-4-methoxybenzene (362 mg, 2.74 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50–60°C. Monitor via TLC (Hexane:EtOAc 4:1) until the starting iodide is consumed (typically 4–6 hours).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a Celite pad to remove metal precipitates. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pale yellow solid.

Application: Synthesis of 2-(4-Methoxyphenyl)indole

The primary utility of 2-((4-Methoxyphenyl)ethynyl)aniline is its conversion into 2-substituted indoles. This cyclization can be catalyzed by various Lewis acids or transition metals (Au, Pd, Cu, In). The gold-catalyzed route is preferred for its mild conditions and high atom economy.

Cyclization Mechanism

The amine nucleophile attacks the metal-activated alkyne, followed by protodemetallation to restore aromaticity.

IndoleCyclization Substrate Substrate: 2-((4-Methoxyphenyl)ethynyl)aniline Activation Alkyne Activation: Coordination to Au(III) or Pd(II) Substrate->Activation Catalyst Addition Cyclization 5-endo-dig Cyclization: Nucleophilic Attack of -NH2 Activation->Cyclization Intramolecular Attack Final Target Indole: 2-(4-Methoxyphenyl)-1H-indole Cyclization->Final Proton Transfer & Catalyst Regeneration

Figure 2: Mechanistic pathway for the metal-catalyzed cycloisomerization to the indole scaffold.

Experimental Protocol (Gold-Catalyzed)

Reagents:

  • 2-((4-Methoxyphenyl)ethynyl)aniline (1.0 equiv)[2][3][4]

  • Sodium tetrachloroaurate(III) dihydrate [NaAuCl₄·2H₂O] (2–5 mol%)

  • Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Protocol:

  • Setup: In a reaction vial, dissolve the starting material (100 mg, 0.45 mmol) in EtOH (2 mL).

  • Catalysis: Add NaAuCl₄·2H₂O (3.6 mg, 2 mol%).

  • Reaction: Stir at room temperature (or mild heat 40°C) for 1–2 hours. The reaction is typically very fast.

  • Monitoring: Check TLC for the disappearance of the starting material and the appearance of a highly fluorescent spot (typical of indoles).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Pass the residue through a short silica plug (eluting with CH₂Cl₂) to remove the gold catalyst. Evaporate to obtain the pure indole.

Safety & Handling

  • Hazards: 2-((4-Methoxyphenyl)ethynyl)aniline is an aniline derivative and should be treated as a potential skin irritant and sensitizer.

  • Catalyst Safety: Palladium and Gold salts are toxic; handle in a fume hood.

  • Storage: Store the compound in a cool, dry place (2–8°C), protected from light to prevent oxidation of the amine or polymerization of the alkyne.

References

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via Sonogashira Cross Coupling. ResearchGate. Available at: [Link]

  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Institutes of Health (PMC). Available at: [Link]

  • 2-((4-Methoxyphenyl)ethynyl)aniline Product Information. AOBChem. Available at: [Link]

  • Synthesis of Indoles via Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Synonyms for 2-((4-Methoxyphenyl)ethynyl)aniline in literature

An In-Depth Technical Guide to 2-((4-Methoxyphenyl)ethynyl)aniline: Synthesis, Reactivity, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract 2-((4-Methoxyphenyl)ethynyl)aniline, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-((4-Methoxyphenyl)ethynyl)aniline: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Methoxyphenyl)ethynyl)aniline, a member of the 2-alkynylaniline family, is a versatile synthetic intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of this compound, including its nomenclature, synthesis via Sonogashira cross-coupling, characteristic reactivity in cyclization reactions to form key heterocyclic scaffolds, and potential applications in the development of novel therapeutics and functional materials. This document is intended to serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences.

Compound Identification and Nomenclature

2-((4-Methoxyphenyl)ethynyl)aniline is an organic compound featuring an aniline ring substituted at the ortho-position with a (4-methoxyphenyl)ethynyl group.[1] This structure makes it a valuable precursor for the synthesis of various heterocyclic systems.

Identifier Value
Primary Name 2-((4-Methoxyphenyl)ethynyl)aniline
Synonyms Benzenamine, 2-[(4-methoxyphenyl)ethynyl]-[1], 2-[2-(4-Methoxyphenyl)ethynyl]benzenamine[1], 2-((4-Methoxyphenyl)ethynyl)benzeneaMine[1]
CAS Number 157869-15-3[2][3][4]
Molecular Formula C15H13NO[3][4]
Molecular Weight 223.27 g/mol
MDL Number MFCD00168852[3][4]

Synthesis via Sonogashira Cross-Coupling

The primary and most efficient method for the synthesis of 2-((4-Methoxyphenyl)ethynyl)aniline is the Sonogashira cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][6]

Reaction Principle

The Sonogashira coupling involves the reaction of an aryl halide (in this case, 2-iodoaniline or a related halide) with a terminal alkyne (4-ethynylanisole, also known as 4-methoxyphenylacetylene). The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a suitable base, such as an amine.[5][7]

The catalytic cycle involves two interconnected cycles for palladium and copper.[7] The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, which is then transferred to the palladium complex.[7]

Experimental Protocol: A General Procedure

The following is a representative, generalized protocol for the Sonogashira coupling to synthesize 2-((4-Methoxyphenyl)ethynyl)aniline.

Materials:

  • 2-Iodoaniline

  • 4-Ethynylanisole (4-methoxyphenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 4-ethynylanisole to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous solution to remove the amine salt.

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure 2-((4-Methoxyphenyl)ethynyl)aniline.

Sonogashira_Coupling A 2-Iodoaniline Catalyst Pd Catalyst Cu(I) Iodide Amine Base A->Catalyst B 4-Ethynylanisole B->Catalyst Product 2-((4-Methoxyphenyl)ethynyl)aniline Catalyst->Product

Caption: Sonogashira coupling for the synthesis of 2-((4-Methoxyphenyl)ethynyl)aniline.

Chemical Reactivity and Synthetic Utility

The true synthetic value of 2-((4-Methoxyphenyl)ethynyl)aniline lies in its utility as a precursor for a variety of heterocyclic compounds, primarily through intramolecular cyclization reactions. The presence of the nucleophilic amine and the electrophilic alkyne in a 1,2-relationship on the benzene ring facilitates these transformations.

Cyclization Reactions

2-Alkynylanilines are well-established substrates for cyclization to form valuable nitrogen-containing heterocycles such as indoles and quinolines.[1][2][8][9]

  • Electrophilic Cyclization: Treatment of 2-alkynylanilines with electrophiles such as iodine (I2), iodine monochloride (ICl), or bromine (Br2) can induce a 6-endo-dig cyclization to produce 3-halo-substituted quinolines.[2][10] These halogenated quinolines are themselves valuable intermediates for further functionalization.

  • Radical Cyclization: Radical-initiated cascade reactions provide another avenue for the cyclization of 2-alkynylaniline derivatives. For instance, reactions with sulfonyl chlorides can lead to the formation of C3-functionalized indolines.[11]

  • Metal-Catalyzed Cyclization: Various transition metals, including gold, palladium, and copper, can catalyze the cyclization of 2-alkynylanilines. Gold catalysts, for example, can be used in the synthesis of complex indoline structures.[12] Palladium catalysis can be employed for the synthesis of 2,3-disubstituted indoles.[9] Copper-catalyzed aerobic oxidative cyclization with nitrosoarenes can yield 4-oxo-4H-cinnolin-2-ium-1-ides.[13]

Cyclization_Reactions Start 2-((4-Methoxyphenyl)ethynyl)aniline Quinolines Substituted Quinolines Start->Quinolines Electrophilic Cyclization Indoles Substituted Indoles Start->Indoles Palladium-Catalyzed Cyclization Indolines Substituted Indolines Start->Indolines Radical or Gold-Catalyzed Cyclization Other Other Heterocycles (e.g., Cinnoliniums) Start->Other Copper-Catalyzed Cyclization

Caption: Major cyclization pathways of 2-((4-Methoxyphenyl)ethynyl)aniline.

Applications in Drug Discovery and Materials Science

While 2-((4-Methoxyphenyl)ethynyl)aniline itself is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it are of immense interest to researchers, particularly in drug discovery and materials science.

Medicinal Chemistry

The indole and quinoline cores are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. For instance, substituted anilines and pyrimidines have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy.[14][15] The ability to readily synthesize substituted indoles and quinolines from 2-alkynylanilines makes this class of compounds highly valuable for generating libraries of potential drug candidates.

Materials Science

The rigid, planar structures of the aromatic and acetylenic components of this molecule and its derivatives suggest potential applications in materials science. Similar ethynylaniline compounds are used in the development of organic light-emitting diodes (OLEDs), dyes, and conductive polymers.[16] The extended π-conjugation in the products of its cyclization and further derivatization can lead to materials with interesting photophysical and electronic properties.

Spectroscopic Characterization

The structure of 2-((4-Methoxyphenyl)ethynyl)aniline can be confirmed using standard spectroscopic techniques. While a detailed analysis is beyond the scope of this guide, key expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the aniline and methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the two acetylenic carbons (typically in the 80-95 ppm range), and the methoxy carbon.

  • FTIR: Characteristic absorptions for the N-H stretches of the primary amine, the C≡C triple bond stretch, and C-O stretching of the methoxy group.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

SpectraBase has indexed the availability of 13C NMR, Vapor Phase IR, and MS (GC) data for 2-[(4-Methoxyphenyl)ethynyl]aniline.[17]

Conclusion

2-((4-Methoxyphenyl)ethynyl)aniline is a synthetically valuable molecule, readily prepared via the robust Sonogashira cross-coupling reaction. Its true utility is demonstrated in its role as a versatile precursor to a wide range of important heterocyclic compounds, including indoles and quinolines. This reactivity profile positions it as a key building block for researchers in medicinal chemistry and materials science, enabling the exploration of novel therapeutics and functional organic materials. This guide has provided a foundational understanding of its synthesis, reactivity, and potential applications, aiming to support and inspire further research in these exciting fields.

References

Sources

Protocols & Analytical Methods

Method

Gold-catalyzed cyclization of 2-((4-Methoxyphenyl)ethynyl)aniline to indoles

Topic: Gold-catalyzed cyclization of 2-((4-Methoxyphenyl)ethynyl)aniline to indoles Content Type: Detailed Application Note and Protocol Executive Summary This application note details the protocol for the regioselective...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Gold-catalyzed cyclization of 2-((4-Methoxyphenyl)ethynyl)aniline to indoles Content Type: Detailed Application Note and Protocol

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-(4-methoxyphenyl)-1H-indole via the gold-catalyzed intramolecular hydroamination of 2-((4-methoxyphenyl)ethynyl)aniline .[1] Unlike traditional palladium-catalyzed Larock syntheses or copper-mediated Castro-Stephens couplings which often require high temperatures, strong bases, or sensitive ligands, this gold(III)-catalyzed protocol operates under mild, neutral conditions (often ambient temperature) using technical-grade ethanol.[1] This method is particularly valuable for drug development workflows requiring rapid access to functionalized indole cores with high functional group tolerance.

Introduction & Strategic Rationale

The Indole Scaffold in Drug Discovery

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic pharmaceuticals (e.g., indomethacin, fluvastatin). The 2-arylindole subclass, specifically those bearing electron-donating groups like the 4-methoxyphenyl moiety, are critical precursors for estrogen receptor modulators (SERMs) and anti-inflammatory agents.[1]

Why Gold Catalysis?

While Pd and Cu catalysts are historical standards, Gold (Au) catalysis offers a distinct "soft Lewis acid" activation mode.

  • Chemoselectivity: Au(I)/Au(III) selectively activates

    
    -systems (alkynes) in the presence of other functional groups.[1]
    
  • Atom Economy: The reaction is a cycloisomerization; all atoms in the substrate are retained in the product.

  • Operational Simplicity: The reaction proceeds in open air, often using "green" solvents like ethanol or water/ethanol mixtures, eliminating the need for gloveboxes or rigorous Schlenk techniques.

Substrate Specificity

The substrate, 2-((4-methoxyphenyl)ethynyl)aniline , features an electron-rich alkyne due to the p-methoxy group.[1] This electronic bias enhances the nucleophilicity of the


-carbon of the alkyne after gold coordination, significantly accelerating the 5-endo-dig cyclization relative to electron-deficient analogues.[1]

Mechanistic Insight

The transformation follows a 5-endo-dig hydroamination pathway.[1] Understanding this mechanism is crucial for troubleshooting sluggish reactions or byproduct formation.

  • 
    -Activation:  The electrophilic Gold species (
    
    
    
    ) coordinates to the alkyne triple bond, depleting electron density and rendering it susceptible to nucleophilic attack.
  • Nucleophilic Attack: The pendant amine nitrogen attacks the activated alkyne at the internal carbon (5-endo mode). This step is reversible but driven forward by the stability of the resulting intermediate.

  • Aurated Intermediate: An organogold intermediate (vinyl-gold species) is formed.

  • Protodeauration: Proton transfer (often solvent-assisted) releases the indole product and regenerates the active Gold catalyst.

Mechanistic Pathway Diagram[1]

GoldCatalysis Substrate Substrate (o-Alkynylaniline) Coordination π-Complex (Alkyne-Au) Substrate->Coordination + [Au] Catalyst Cyclization 5-endo-dig Cyclization Coordination->Cyclization Amine Attack Intermediate Vinyl-Au Intermediate Cyclization->Intermediate C-N Bond Formation Product Indole Product + [Au] Catalyst Intermediate->Product Protodeauration (-H+) Product->Coordination Catalyst Turnover

Figure 1: Catalytic cycle for the gold-mediated formation of indoles from 2-alkynylanilines.[1]

Experimental Design & Optimization

Catalyst Selection[1]
  • NaAuCl4·2H2O (Sodium tetrachloroaurate(III)): The preferred catalyst for this protocol. It is robust, air-stable, and highly active in protic solvents like ethanol.

  • AuCl3: An acceptable alternative, though slightly more hygroscopic.

  • Au(I) complexes (e.g., (PPh3)AuCl + AgOTf): Effective but unnecessary for this specific substrate unless the 4-methoxy group is replaced by a strong electron-withdrawing group.[1]

Solvent Screening Data (Representative)

The choice of solvent dramatically impacts reaction rate and green chemistry metrics.

SolventTemperatureTime (h)Yield (%)Notes
Ethanol (EtOH) RT 1-2 92-98 Optimal.[1] Green, fast, clean workup.
Toluene60°C485Slower, requires heat.
CH2Cl2RT678Slower, chlorinated waste.
Water80°C1260Poor solubility of substrate limits rate.

Detailed Protocol

Materials
  • Substrate: 2-((4-Methoxyphenyl)ethynyl)aniline (1.0 equiv)

  • Catalyst: NaAuCl4[1]·2H2O (2-5 mol%)[1]

  • Solvent: Ethanol (Technical grade or absolute, reagent grade)

  • Purification: Silica gel (230-400 mesh), Hexanes/Ethyl Acetate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-((4-Methoxyphenyl)ethynyl)aniline (223 mg, 1.0 mmol).

    • Add Ethanol (5 mL, 0.2 M concentration). The substrate should dissolve completely; mild sonication can be used if necessary.

    • Note: Inert atmosphere (N2/Ar) is NOT required but can be used if the lab environment is corrosive.

  • Catalyst Addition:

    • Add NaAuCl4·2H2O (10 mg, ~2.5 mol%) directly to the stirring solution.

    • The solution typically darkens slightly (yellow to orange/brown) upon catalyst addition.

  • Reaction Monitoring:

    • Stir the mixture at Room Temperature (20-25°C) .

    • Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

    • Target: Disappearance of the starting aniline (usually higher Rf) and appearance of the fluorescent indole spot (lower Rf).

    • Time: Reaction is typically complete within 1-3 hours.[1] If incomplete after 3 hours, warm to 40°C.

  • Workup:

    • Evaporate the ethanol under reduced pressure (rotary evaporator) to yield a crude solid/oil.

    • Green Alternative: If the product precipitates during reaction (common with high concentrations), filter the solid and wash with cold ethanol.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.

    • Collect fractions containing the product (monitor by UV).

Workflow Diagram

Workflow Start Start: Dissolve Substrate in EtOH CatAdd Add NaAuCl4 (2.5 mol%) Start->CatAdd Stir Stir at RT (1-3 Hours) CatAdd->Stir Check TLC Check (Complete?) Stir->Check Check->Stir No Workup Evaporate Solvent Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure Indole Product Purify->Final

Figure 2: Operational workflow for the synthesis of 2-(4-methoxyphenyl)-1H-indole.

Characterization & Quality Control

Compound: 2-(4-Methoxyphenyl)-1H-indole Appearance: White to off-white solid.[1] Melting Point: 229–233 °C.

Spectral Data (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     11.35 (br s, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 7.8 Hz, 1H, Ar-H), 7.38 (d, J = 8.0 Hz, 1H, Ar-H), 7.08 (t, J = 7.5 Hz, 1H, Ar-H), 7.04 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (t, J = 7.4 Hz, 1H, Ar-H), 6.81 (d, J = 1.5 Hz, 1H, C3-H), 3.80 (s, 3H, OCH3).
    
  • 13C NMR (100 MHz, DMSO-d6):

    
     159.2, 138.1, 137.5, 129.2, 127.1, 125.2, 121.5, 120.3, 119.5, 114.8, 111.6, 98.2, 55.6.
    

QC Check:

  • The presence of the C3-H singlet at ~6.8 ppm confirms cyclization.

  • Absence of alkyne carbons (~80-95 ppm) in 13C NMR confirms consumption of starting material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalled Catalyst deactivation or insufficient activation.[1]Add an additional 1-2 mol% of catalyst.[1] Warm reaction to 40-50°C.
Low Yield Polymerization of indole product.[1]Indoles are acid-sensitive.[1] Ensure the silica gel is neutral or slightly basic. Avoid prolonged exposure to light/air in solution.
Byproducts Formation of quinoline derivatives (rare with Au, common with other metals).Ensure strict temperature control (do not overheat). Verify catalyst purity.
Solubility Issues Substrate not dissolving in EtOH.Add a small amount of CH2Cl2 or THF as a co-solvent (e.g., 9:1 EtOH:DCM).

References

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[1] Synthesis, 2004(4), 610–618. Link[1]

  • Li, Z., Brouwer, C., & He, C. (2008). Gold-Catalyzed Organic Transformations. Chemical Reviews, 108(8), 3239–3265. Link[1]

  • Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group.[1] Angewandte Chemie International Edition, 54(27), 7862–7866. Link[1]

  • TCI Chemicals. (n.d.). Product Specification: 2-(4-Methoxyphenyl)indole.[1][2][3] Retrieved from TCI Chemicals. Link

Sources

Application

Synthesis of 2-(4-methoxyphenyl)indole from alkynylanilines

Application Note: High-Efficiency Synthesis of 2-(4-Methoxyphenyl)indole from Alkynylanilines Abstract & Strategic Overview The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as a core ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-(4-Methoxyphenyl)indole from Alkynylanilines

Abstract & Strategic Overview

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in estrogen receptor modulators (e.g., Bazedoxifene), anti-inflammatory agents, and fluorescent probes. This application note details the synthesis of 2-(4-methoxyphenyl)indole via the cycloisomerization of 2-((4-methoxyphenyl)ethynyl)aniline.

While traditional Fischer indole synthesis often suffers from harsh conditions and regioselectivity issues, transition-metal-catalyzed cyclization of 2-alkynylanilines offers a mild, atom-economical alternative. This guide presents two validated protocols:

  • Method A (Gold-Standard): A homogeneous Au(III)-catalyzed cyclization characterized by mild conditions (room temperature) and high functional group tolerance.

  • Method B (Green/Scalable): A Pd(II)-catalyzed cyclization in aqueous micellar media, aligning with green chemistry principles for larger-scale preparations.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. The transformation proceeds via a metal-mediated activation of the alkyne, followed by an intramolecular nucleophilic attack by the amine.

Key Mechanistic Steps:

  • 
    -Activation:  The metal catalyst (
    
    
    
    ) coordinates to the alkyne triple bond, increasing its electrophilicity.
  • 5-endo-dig Cyclization: The nitrogen lone pair attacks the activated alkyne. Although 5-endo-dig cyclizations are generally disfavored by Baldwin’s rules, the presence of the metal catalyst and the conjugation with the benzene ring makes this pathway energetically accessible and rapid.

  • Protonolysis/Aromatization: The resulting metallo-enamine intermediate undergoes proton transfer and demetallation to restore aromaticity and release the catalyst.

ReactionMechanism Start 2-Alkynylaniline (Substrate) Complex π-Alkyne-Metal Complex Start->Complex + Catalyst (Au/Pd) Cyclized Metallo-Enamine Intermediate Complex->Cyclized 5-endo-dig Cyclization Indole 2-(4-Methoxyphenyl)indole (Product) Cyclized->Indole - Catalyst + H+ Transfer

Figure 1: General catalytic cycle for the cycloisomerization of 2-alkynylanilines.

Experimental Protocols

Method A: Gold(III)-Catalyzed Cyclization (Recommended for Discovery)

Rationale: Gold catalysts, specifically NaAuCl4, exhibit superior soft Lewis acidity, allowing for rapid cyclization at room temperature without the need for anaerobic conditions.

Reagents:

  • Substrate: 2-((4-methoxyphenyl)ethynyl)aniline (1.0 equiv)

  • Catalyst: Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O)

  • Solvent: Ethanol (EtOH) or EtOH/H2O (1:1)

Protocol:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 2-((4-methoxyphenyl)ethynyl)aniline (223 mg, 1.0 mmol) in EtOH (3.0 mL).

  • Catalyst Addition: Add NaAuCl4·2H2O (10 mg, 2.5 mol%). The solution typically turns a yellow-orange color.

  • Reaction: Stir the mixture at room temperature (20–25 °C) open to air.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) should disappear within 30–60 minutes, replaced by a highly fluorescent spot (
      
      
      
      ).
  • Workup:

    • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (

    
    , Hexanes/EtOAc 9:1 to 4:1) to afford the product as a beige to light brown solid.
    

Typical Yield: 85–92%

Method B: Palladium-Catalyzed Aqueous Cyclization (Green/Scale-Up)

Rationale: For larger scales where gold cost is prohibitive, Pd(OAc)2 in micellar media (TPGS-750-M) or standard aqueous/organic mixtures provides a cost-effective alternative.

Reagents:

  • Substrate: 2-((4-methoxyphenyl)ethynyl)aniline (1.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)2)[1]

  • Base/Additive: 1-Ethylpiperidine (2.0 equiv)[2]

  • Solvent: Water/Methanol (1:1)[2]

Protocol:

  • Setup: To a round-bottom flask, add Pd(OAc)2 (5 mol%) and 1-ethylpiperidine (2.0 equiv) in a 1:1 mixture of Water/MeOH (0.2 M concentration relative to substrate).

  • Addition: Add the alkynylaniline substrate in one portion.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Note: The reaction can proceed at room temperature but may require 12–24 hours.

  • Workup: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with diethyl ether or EtOAc.

  • Purification: Recrystallization from hot ethanol is often sufficient for this method, avoiding chromatography.

Characterization Data

Compound: 2-(4-Methoxyphenyl)-1H-indole Appearance: Beige/Brown solid CAS: 5784-95-2

TechniqueData PointsInterpretation
1H NMR (400 MHz, DMSO-d6) δ 11.39 (s, 1H, NH)Broad singlet confirms free indole NH.
δ 7.77 (d, J = 8.8 Hz, 2H, Ar-H)Ortho-protons of 4-methoxyphenyl ring.
δ 7.48 (d, J = 7.6 Hz, 1H, Indole-H)Indole C4 proton (deshielded doublet).
δ 7.37 (d, J = 8.0 Hz, 1H, Indole-H)Indole C7 proton.
δ 7.05-6.97 (m, 4H, Ar-H)Overlapping aromatic signals.
δ 6.73 (d, J = 2.0 Hz, 1H, C3-H)Characteristic C3 proton of 2-substituted indole.
δ 3.79 (s, 3H, OMe)Distinct singlet for methoxy group.
MS (ESI) m/z 224.1 [M+H]+Consistent with Molecular Formula C15H13NO.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Check Catalyst Activity (Is NaAuCl4 hygroscopic/decomposed?) Problem->Check1 Check2 Check Solvent pH (Acidic media can slow protonolysis) Problem->Check2 Check3 Substrate Purity (Free amines can poison catalyst) Problem->Check3 Solution1 Use fresh catalyst or switch to Pd(OAc)2 system Check1->Solution1 Solution2 Add mild base (K2CO3 or Et3N) Check2->Solution2 Solution3 Recrystallize starting material before cyclization Check3->Solution3

Figure 2: Decision tree for troubleshooting common reaction failures.

Critical Parameters:

  • Catalyst Loading: For Method A, 1 mol% is often sufficient for scales >1g. For smaller scales, 2.5–5 mol% ensures rapid completion.

  • Protection: Protection of the aniline nitrogen (e.g., N-Boc, N-Ts) is not required for these methods. In fact, the free amine is necessary for the neutral gold-catalyzed mechanism described here.

  • Oxidation: If the reaction turns dark black rapidly, it may indicate oxidative polymerization. Ensure the solvent is degassed if using sensitive Pd catalysts, though Au(III) is generally robust in air.

References

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[3] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[3] Synthesis, 2004(4), 610–618.[3] Link

  • Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[4] Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium catalyzed by copper(II) salts.[2] Tetrahedron, 61(46), 10958–10964. Link

  • Gallou, F., et al. (2016). Surfactant Technology for the Synthesis of Indoles in Water. Green Chemistry, 18, 14-19.
  • Kim, S. H., et al. (2010). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 20(2), 648-651. (Source of specific NMR data). Link

Sources

Method

Application Note: Copper-Mediated Synthesis of Indoles using 2-Alkynylanilines

[1][2][3][4][5][6][7] Executive Summary The indole scaffold represents a "privileged structure" in drug discovery, serving as the core pharmacophore in over 3,000 bioactive natural products and synthetic drugs (e.g., Sum...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary

The indole scaffold represents a "privileged structure" in drug discovery, serving as the core pharmacophore in over 3,000 bioactive natural products and synthetic drugs (e.g., Sumatriptan, Indomethacin). While Palladium-catalyzed Fischer indole synthesis and Larock heteroannulation are well-established, Copper-mediated cyclization of 2-alkynylanilines offers a cost-effective, sustainable, and highly regioselective alternative.

This guide details the mechanistic underpinnings and robust protocols for converting 2-alkynylanilines into substituted indoles.[1] Unlike Pd-catalysis, Cu-catalysis uniquely facilitates both the standard 5-endo-dig cyclization and complex oxidative tandem reactions, allowing for simultaneous C2 and C3 functionalization.

Mechanistic Principles & Causality

To optimize this reaction, one must understand the dual role of the Copper catalyst: Lewis Acid activation and


-complex formation.
The Catalytic Cycle

The transformation generally proceeds via a 5-endo-dig cyclization . The causality of the reaction flow is as follows:

  • 
    -Activation:  The Cu(I) or Cu(II) species coordinates to the alkyne triple bond, increasing its electrophilicity.
    
  • Nucleophilic Attack: The pendant amine (nucleophile) attacks the activated alkyne. This is the rate-determining step in many substrates. Electron-withdrawing groups (EWGs) on the nitrogen can hamper this step by reducing nucleophilicity.

  • Cuprate Intermediate: A vinyl-copper intermediate is formed.[2][3]

  • Protonolysis or Functionalization:

    • Standard Synthesis: Protonolysis yields the indole.

    • Tandem Synthesis: The C-Cu bond traps an electrophile (E+), allowing C3-functionalization.

Mechanism Visualization

The following diagram illustrates the standard cyclization and the divergent pathway for oxidative functionalization.

IndoleMechanism Start 2-Alkynylaniline Coord Cu-Alkyne π-Complex Start->Coord + CuX Cycliz 5-endo-dig Cyclization Coord->Cycliz Nucleophilic Attack VinylCu Vinyl-Cu Intermediate Cycliz->VinylCu Proton Protonolysis (+H+) VinylCu->Proton Standard Route Trap Electrophile Trap (+E+) VinylCu->Trap Oxidative Route Indole 2-Substituted Indole Proton->Indole - CuX FuncIndole 2,3-Disubstituted Indole Trap->FuncIndole - CuX

Figure 1: Catalytic cycle of Cu-mediated 2-alkynylaniline cyclization showing divergent pathways for simple cyclization vs. tandem functionalization.

Critical Parameters & Optimization

Before executing the protocols, review these critical variables derived from comparative literature analysis (Hiroya et al., Cacchi et al.).

ParameterRecommendationMechanistic Rationale
Catalyst CuI (Standard) or Cu(OAc)₂ (Oxidative)CuI is sufficient for simple cyclization. Cu(II) salts are preferred when oxidative coupling (e.g., with boronic acids) is required at the C3 position.
Solvent DMF or Toluene DMF promotes the solubility of Cu-complexes and stabilizes cationic intermediates. Toluene is used when higher temperatures are needed to overcome steric hindrance.
Base Cs₂CO₃ or K₃PO₄ A base is required to deprotonate the amine (increasing nucleophilicity) or to neutralize the acid generated during the catalytic cycle.
Ligand L-Proline or Phenanthroline While often "ligand-free," amino acid ligands (Ma's protocol) accelerate the reaction by preventing Cu aggregation and facilitating the cyclization step.

Experimental Protocols

Protocol A: Standard Cyclization (The "Hiroya" Method)

Application: Synthesis of 2-substituted indoles from isolated 2-alkynylanilines. Source: Validated based on Hiroya et al. (2005) and Arcadi et al. (2004).

Materials:

  • Substrate: 2-Alkynylaniline (1.0 equiv)

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF (anhydrous)

  • Base: None required for neutral substrates; K₂CO₃ (2.0 equiv) if using ammonium salts.

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with the 2-alkynylaniline derivative (0.5 mmol) and CuI (4.8 mg, 0.025 mmol).

  • Solvation: Add anhydrous DMF (2.0 mL) under an Argon or Nitrogen atmosphere.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Self-Validation: Monitor via TLC. The starting material (less polar) should disappear, and a fluorescent spot (Indole) should appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: One-Pot Sonogashira-Cyclization Cascade

Application: Synthesis of indoles directly from 2-iodoanilines and terminal alkynes. Source: Cacchi et al.[4][5][6] and Ma et al.

Materials:

  • Substrate: 2-Iodoaniline (1.0 equiv)

  • Reagent: Terminal Alkyne (1.2 equiv)

  • Catalyst: CuI (10 mol%)[7]

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF[6]

Step-by-Step Procedure:

  • Mixing: In a screw-cap tube, combine 2-iodoaniline (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add DMSO (3.0 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Heating: Heat to 90–100 °C for 12 hours.

    • Note: The reaction proceeds first via intermolecular coupling (Sonogashira-type) followed by intramolecular cyclization.

  • Workup: Dilute with water (15 mL) and extract with EtOAc. Wash the organic phase with brine to remove DMSO traces.

Advanced Workflow: Troubleshooting & Decision Tree

Use this logic flow to troubleshoot low yields or select the correct pathway.

Workflow Start Start: Indole Synthesis SubstrateCheck Substrate: 2-Alkynylaniline? Start->SubstrateCheck Precursor Substrate: 2-Haloaniline + Alkyne Start->Precursor RouteA Route A: Direct Cyclization (Use CuI/DMF) SubstrateCheck->RouteA RouteB Route B: Tandem Cascade (Use CuI/L-Proline/Base) Precursor->RouteB CheckYield Check Conversion (TLC/LCMS) RouteA->CheckYield RouteB->CheckYield Problem1 Low Conversion? CheckYield->Problem1 Problem2 Debenzylation/Side Rxns? CheckYield->Problem2 Sol1 Increase Temp to 100°C Check O2 exclusion Problem1->Sol1 Sol2 Switch Solvent to Toluene Lower Temp Problem2->Sol2

Figure 2: Decision tree for protocol selection and troubleshooting common synthetic issues.

References

  • Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[8] Copper-catalyzed cyclization of 2-ethynylaniline derivatives to indoles in water.[9] Tetrahedron.[1][10][8][11]

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2010).[5] Copper catalysis in the construction of indole and benzo[b]furan rings.[12][1][5][13] Organic & Biomolecular Chemistry.[14][1][8][11][15][16]

  • Liu, F., & Ma, D. (2007).[8] Copper-Catalyzed Coupling of 2-Halotrifluoroacetanilides with Alkynes: A One-Pot Synthesis of 2-Substituted 3-(Trifluoromethyl)indoles. Journal of Organic Chemistry.[8]

  • Jillella, R., & Oh, C. H. (2018). Copper-catalyzed tandem reaction of 2-alkynylanilines with benzoquinones: efficient access to 3-indolylquinones.[2][3] RSC Advances.

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[8] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles. Synthesis.[12][1][3][10][4][5][8][13][15][16]

Sources

Application

Application Notes & Protocols: One-Pot Synthesis of 2-Substituted Indoles from o-Haloanilines

Abstract The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, driving continuous demand for efficient and modular synthetic routes. This guide provides an in-depth analysis and practi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, driving continuous demand for efficient and modular synthetic routes. This guide provides an in-depth analysis and practical protocols for the one-pot synthesis of 2-substituted indoles from readily available o-haloanilines. We will focus primarily on the palladium-catalyzed Larock indole synthesis, a powerful heteroannulation reaction, detailing its mechanism, key parameters, and practical execution. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile methodology for the rapid assembly of complex indole frameworks.

Introduction: The Strategic Value of One-Pot Indole Synthesis

The indole motif is a privileged scaffold in drug discovery, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Classical methods like the Fischer indole synthesis, while historically significant, often suffer from harsh conditions and limited functional group tolerance.[1][3][4] Modern synthetic chemistry has shifted towards more efficient, atom-economical strategies. Palladium-catalyzed cross-coupling reactions, in particular, offer a robust alternative, allowing for the construction of the indole ring from simple precursors under relatively mild conditions.[3][4]

The one-pot synthesis from o-haloanilines and alkynes represents a significant leap in efficiency. By combining multiple synthetic steps into a single operation without isolating intermediates, these methods reduce waste, save time, and often improve overall yields. The Larock indole synthesis, first reported in 1991, is a premier example of this strategy, enabling the direct formation of 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[5][6] This reaction's versatility and tolerance for various functional groups have made it a go-to method for accessing diverse indole libraries.[5][7]

The Larock Indole Synthesis: Mechanism and Key Parameters

The Larock heteroannulation is a palladium-catalyzed cascade reaction that elegantly constructs the indole ring.[5][7] Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction for specific substrates.

The Catalytic Cycle

The reaction is initiated by the reduction of a Pd(II) precursor, such as Pd(OAc)₂, to the active Pd(0) species. The cycle then proceeds through a series of well-defined steps:

  • Oxidative Addition: The o-haloaniline (typically an o-iodo- or o-bromoaniline) undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) complex.[5][7] The reactivity order for the halide is I > Br > Cl, making o-iodoanilines the most common substrates for milder, ligandless conditions.[8]

  • Alkyne Coordination & Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a vinylic palladium intermediate.[5][7]

  • Intramolecular Aminopalladation: The nitrogen atom of the aniline displaces the halide ligand on the palladium, leading to an intramolecular cyclization. This key step forms a six-membered palladacycle.[7][9]

  • Reductive Elimination: The cycle concludes with the reductive elimination of the indole product, regenerating the catalytically active Pd(0) species.[7][9]

Larock_Mechanism Figure 1: Simplified Catalytic Cycle of the Larock Indole Synthesis cluster_main Pd0 Pd(0) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition VinylPd Vinylic Pd(II) Intermediate ArPdX->VinylPd Alkyne Insertion (Regioselective) Coord Alkyne Coordination Palladacycle Six-membered Palladacycle VinylPd->Palladacycle Intramolecular Cyclization Cyclize Intramolecular Aminopalladation Palladacycle->Pd0 Reductive Elimination Indole 2,3-Disubstituted Indole Palladacycle->Indole RedElim Reductive Elimination oHaloaniline o-Haloaniline oHaloaniline->ArPdX Alkyne Alkyne Alkyne->VinylPd

Caption: Figure 1: Simplified Catalytic Cycle of the Larock Indole Synthesis

Critical Reaction Parameters

The success of the Larock synthesis hinges on the careful selection of several components:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is the most common precursor, as it is readily reduced in situ.

  • Halide Source: o-Iodoanilines are the most reactive substrates.[8] For less reactive o-bromo or o-chloroanilines, the use of electron-rich, bulky phosphine ligands (e.g., XPhos, dtbpf) is often necessary to facilitate the challenging oxidative addition step.[8][10]

  • Base: An inorganic base is required to neutralize the HX generated during the reaction. Potassium carbonate (K₂CO₃) is frequently used. Other bases like sodium acetate (NaOAc) or amines (e.g., Et₃N) can also be employed.[11]

  • Additives: A crucial component in many Larock protocols is a chloride salt, such as lithium chloride (LiCl) or tetrabutylammonium chloride (n-Bu₄NCl).[5] While its exact role is debated, it is believed to facilitate the reductive elimination step or stabilize the palladium catalyst.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are standard, as the reaction often requires elevated temperatures (80-120 °C).

Data Presentation: Scope of the Larock Indole Synthesis

The Larock reaction is highly versatile, accommodating a wide range of substituents on both the aniline and alkyne partners. The following table summarizes representative examples, showcasing the reaction's broad applicability.

Entryo-HaloanilineAlkyneCatalyst (mol%)BaseAdditiveSolventTemp (°C)Yield (%)Reference
12-Iodoaniline4-OctynePd(OAc)₂ (5)K₂CO₃LiClDMF10092
22-Iodo-4-nitroanilineDiphenylacetylenePd(OAc)₂ (5)NaOAcn-Bu₄NClDMF10085
32-Bromoaniline1-Phenyl-1-propynePd(OAc)₂ (5) / dtbpf (10)K₃PO₄-Dioxane11078
42-Iodo-N-methylaniline1,4-Dimethoxy-2-butynePd(OAc)₂ (5)K₂CO₃LiClDMF10088
52-Chloro-4-fluoroaniline3-HexynePd₂(dba)₃ (2) / XPhos (8)K₂CO₃-DMA12072

Detailed Experimental Protocol: Synthesis of 2,3-Dipropyl-1H-indole

This protocol provides a reliable, step-by-step method for a standard Larock indole synthesis.

Materials & Equipment
  • Reagents: 2-Iodoaniline, 4-Octyne, Palladium(II) Acetate (Pd(OAc)₂), Potassium Carbonate (K₂CO₃), Lithium Chloride (LiCl), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

Experimental Workflow

Caption: Figure 2: Step-by-step workflow for a typical Larock indole synthesis.

Step-by-Step Procedure
  • Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (219 mg, 1.0 mmol), potassium carbonate (414 mg, 3.0 mmol), and lithium chloride (85 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Then, add 4-octyne (0.22 mL, 1.5 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-iodoaniline is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,3-dipropyl-1H-indole.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use fresh Pd(OAc)₂; Ensure anhydrous conditions; Degas the solvent; Increase temperature in 10 °C increments.
Side Product Formation Alkyne homocoupling; Aniline decomposition.Lower the reaction temperature; Use a phosphine ligand to stabilize the catalyst; Screen different bases (e.g., NaOAc).
Poor Reactivity of o-Bromo/Chloroaniline Slow oxidative addition step.Add a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, dtbpf); Increase catalyst loading; Use a higher boiling point solvent like DMA and increase the temperature.[8][10]
Poor Regioselectivity with Unsymmetrical Alkynes Steric and electronic factors of the alkyne.The reaction generally places the bulkier alkyne substituent at the C2 position of the indole.[7] If the opposite regioisomer is desired, an alternative synthetic strategy may be required.

Conclusion

The one-pot synthesis of 2-substituted indoles from o-haloanilines, particularly via the Larock heteroannulation, is a powerful and highly adaptable tool for synthetic chemists. Its operational simplicity, broad substrate scope, and tolerance of diverse functional groups make it an indispensable method for both academic research and industrial drug development. By understanding the underlying mechanism and key reaction parameters, researchers can effectively harness this reaction to accelerate the discovery and synthesis of novel indole-containing compounds.

References

  • Larock indole synthesis - Wikipedia. Wikipedia. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules. [Link]

  • Larock Indole Synthesis - SynArchive. SynArchive. [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - Duke Vertices. Duke University. [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. MDPI. [Link]

  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - ResearchGate. ResearchGate. [Link]

  • Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. Preprints.org. [Link]

  • Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | Catalysis - Scribd. Scribd. [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. [Link]

  • Synthesis of Indoles from o-Haloanilines - PubMed. National Center for Biotechnology Information. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC. National Center for Biotechnology Information. [Link]

Sources

Method

Handling and storage precautions for 2-((4-Methoxyphenyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Preamble: A Molecule of Dichotomous Reactivity 2-((4-Methoxyphenyl)ethynyl)aniline is a diarylalkyne of si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Molecule of Dichotomous Reactivity

2-((4-Methoxyphenyl)ethynyl)aniline is a diarylalkyne of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a nucleophilic aniline moiety and an electrophilic alkyne, presents a fascinating dichotomy of reactivity. This duality makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, such as indoles and quinolines, which are prevalent in many biologically active compounds.[1][2][3][4] However, this inherent reactivity, coupled with its air-sensitive nature and the toxicological profile of aniline derivatives, necessitates a meticulous and informed approach to its handling and storage. This guide provides a comprehensive framework for the safe and effective use of this compound, grounded in established principles of laboratory safety and a deep understanding of its chemical properties.

Core Chemical and Safety Profile

A thorough understanding of the fundamental properties of 2-((4-Methoxyphenyl)ethynyl)aniline is the cornerstone of its safe handling. The following table summarizes its key identifiers and known hazard information.

PropertyValueSource(s)
Chemical Name 2-((4-Methoxyphenyl)ethynyl)aniline[5][6]
CAS Number 157869-15-3[5][6]
Molecular Formula C₁₅H₁₃NO[5][6]
Molecular Weight 223.27 g/mol [6]
Appearance Solid (form may vary)General Chemical Supplier Information
Known Hazards Air-sensitive. Potential for skin, eye, and respiratory irritation. Belongs to the aniline class of compounds, which are known for their potential toxicity upon inhalation, ingestion, or skin absorption.Based on SDS for similar compounds and general aniline toxicity.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Based on SDS for similar compounds.

The Imperative of an Inert Atmosphere: Causality and Protocol

The aniline moiety in 2-((4-Methoxyphenyl)ethynyl)aniline is susceptible to oxidation upon exposure to atmospheric oxygen, which can lead to the formation of colored impurities and a decrease in the compound's purity and reactivity. The terminal alkyne, while generally stable, can also undergo slow degradation. Therefore, the rigorous exclusion of air and moisture is paramount for maintaining the integrity of the compound.

Protocol for Handling under Inert Atmosphere

This protocol outlines the standard procedure for handling 2-((4-Methoxyphenyl)ethynyl)aniline using Schlenk line techniques. For operations requiring prolonged exposure or fine manipulation, a glovebox is the preferred environment.

Objective: To transfer a solid sample of 2-((4-Methoxyphenyl)ethynyl)aniline from its storage container to a reaction vessel without exposure to air.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask or other suitable reaction vessel with a sidearm and a rubber septum

  • Oven-dried glassware (spatula, funnel)

  • High-purity inert gas (Argon or Nitrogen)

  • Vacuum pump

  • 2-((4-Methoxyphenyl)ethynyl)aniline in its original container

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously dried by heating in an oven at a minimum of 125°C for at least 4 hours, and then cooled under a stream of dry inert gas.

  • System Purge: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Positive Pressure: Maintain a slight positive pressure of inert gas in the reaction flask, which can be monitored with an oil bubbler.

  • Reagent Transfer: Briefly remove the septum from the reaction flask and quickly add the desired amount of 2-((4-Methoxyphenyl)ethynyl)aniline using a pre-dried spatula and funnel. This should be done under a positive flow of inert gas from the Schlenk line to minimize air ingress.

  • Reseal and Purge: Immediately reseal the reaction flask with the septum and purge the headspace again by evacuating and backfilling with inert gas three times.

  • Storage Container: After taking the required amount, flush the headspace of the original container with inert gas before tightly resealing and wrapping the cap with Parafilm® for extra security.

Handling_Workflow cluster_prep Preparation cluster_inert Inerting cluster_transfer Transfer cluster_storage Storage Dry_Glassware Oven-Dry Glassware (>125°C, >4h) Assemble_Flask Assemble Reaction Flask Dry_Glassware->Assemble_Flask Connect_Schlenk Connect to Schlenk Line Assemble_Flask->Connect_Schlenk Purge_Cycle Evacuate/Backfill with Inert Gas (3x) Connect_Schlenk->Purge_Cycle Positive_Pressure Maintain Positive Inert Gas Pressure Purge_Cycle->Positive_Pressure Add_Compound Quickly Add Compound under Inert Gas Flow Positive_Pressure->Add_Compound Reseal_Flask Reseal Flask Add_Compound->Reseal_Flask Purge_Source Purge Source Container Add_Compound->Purge_Source Purge_Again Purge Headspace (3x) Reseal_Flask->Purge_Again Reseal_Source Reseal and Store Purge_Source->Reseal_Source Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_emergency Emergency Preparedness Eye Chemical Goggles (Face Shield Recommended) Gloves Nitrile Gloves (Double-gloving advised) Body Lab Coat, Long Pants, Closed-toe Shoes Fume_Hood Chemical Fume Hood Eyewash Accessible Eyewash Station Fume_Hood->Eyewash Safety_Shower Accessible Safety Shower Fume_Hood->Safety_Shower Spill_Kit Chemical Spill Kit Fume_Hood->Spill_Kit Inert_Atmosphere Glovebox or Schlenk Line Researcher Researcher Researcher->Eye Researcher->Gloves Researcher->Body Researcher->Fume_Hood Researcher->Inert_Atmosphere

Integrated Safety Protocol Framework

Reactivity and Incompatibility: A Deeper Dive

The reactivity of 2-((4-Methoxyphenyl)ethynyl)aniline is centered around the nucleophilic amino group and the electrophilic alkyne. This makes it a versatile building block, but also introduces potential incompatibilities.

  • Acids: The aniline nitrogen is basic and will react with strong acids in an exothermic neutralization reaction. This can also promote unwanted side reactions involving the alkyne.

  • Bases: While generally stable to mild bases, strong bases could potentially deprotonate the aniline N-H, altering its reactivity.

  • Oxidizing Agents: The aniline moiety is readily oxidized, which can lead to complex and potentially hazardous decomposition products. Contact with strong oxidizers should be strictly avoided.

  • Transition Metals: As demonstrated in the literature, this compound readily participates in transition-metal-catalyzed reactions, particularly cyclizations. [1][7][8][9]While this is a desired reactivity in a controlled synthetic context, unintentional contact with catalytic metals could initiate unwanted transformations.

Spill and Waste Management

Spill Response:

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the spilled material is near any ignition sources, turn them off if it is safe to do so.

  • Containment: For small spills within a fume hood, use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to cover the spill.

  • Collection: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Label the waste container clearly and dispose of it as hazardous chemical waste according to your institution's guidelines.

Waste Disposal:

  • All waste materials contaminated with 2-((4-Methoxyphenyl)ethynyl)aniline, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

References

  • Li, P., et al. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. Organic Letters. Available at: [Link]

  • PubMed. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. National Library of Medicine. Available at: [Link]

  • Reddy, R. P., et al. (2008). A New Route to Indolines by the Cu-Catalyzed Cyclization Reaction of 2-Ethynylanilines with Sulfonyl Azides. Organic Letters. Available at: [Link]

  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2008). A new route to indolines by the Cu-catalyzed cyclization reaction of 2-ethynylanilines with sulfonyl azides. National Library of Medicine. Available at: [Link]

  • Advanced Synthesis & Catalysis. (2018). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Desai, K. J., et al. (2025). Recent Advances in the Annulative Cyclization of 2-Alkynylanilines: Transition Metal, Metal-Free, Photoredox, and Electrochemical Approaches. Chemical Communications. Available at: [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Royal Society of Chemistry. Available at: [Link]

  • Thieme Chemistry. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Thieme E-Books & E-Journals. Available at: [Link]

  • Wang, Z., et al. (2017). Gold/Copper-Co-catalyzed Tandem Reactions of 2-Alkynylanilines: A Synthetic Strategy for the C2-Quaternary Indolin-3-ones. Organic Letters. Available at: [Link]

  • ResearchGate. (2021). Annulation of 2‐Alkynylanilines: The Versatile Chemical Compounds. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Institute. Available at: [Link]

  • Chegg. (2020). Solved Anilines are incompatible with Friedel Crafts. Chegg.com. Available at: [Link]

  • AOBChem. (n.d.). 2-((4-methoxyphenyl)ethynyl)aniline. AOBChem. Available at: [Link]

  • Nature Communications. (2015). Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. Nature. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA462 Public Report. AICIS. Available at: [Link]

  • MDPI. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]

  • International Journal of Molecular Sciences. (2017). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. LibreTexts. Available at: [Link]

  • PubMed. (2022). Use of biomarker data and metabolite relative potencies to support derivation of noncancer reference values based on the reproductive and developmental toxicity effects of 1,3-butadiene. National Library of Medicine. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. MSU. Available at: [Link]

  • ACS Publications. (2026). Iron-Catalyzed anti-Markovnikov Allylzincation of Terminal Alkynes. American Chemical Society. Available at: [Link]

  • PubMed. (2023). International regulatory uses of acute systemic toxicity data and integration of new approach methodologies. National Library of Medicine. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Functional Group compatibility in organic chemistry. Stack Exchange. Available at: [Link]

  • PubMed. (2021). Toxicity studies of trimethylsilyldiazomethane administered by nose-only inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Royal Society of Chemistry. Available at: [Link]

  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. NIST WebBook. Available at: [Link]

  • Royal Society of Chemistry. (1985). A new general synthesis of aliphatic and terminal alkynes: flash vacuum pyrolysis of β-oxoalkylidenetriphenylphosphoranes. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydration side products in alkyne cyclization

Diagnostic & Triage Is your reaction suffering from hydration competition? Before altering your protocol, confirm that the side product is indeed a hydration adduct (ketone/aldehyde) rather than an isomerized starting ma...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage

Is your reaction suffering from hydration competition? Before altering your protocol, confirm that the side product is indeed a hydration adduct (ketone/aldehyde) rather than an isomerized starting material or oligomer.

Diagnostic Decision Tree

DiagnosticTree Start Symptom: Low Yield / New Spot on TLC NMR Analyze Crude 1H NMR Start->NMR MethylKetone Singlet (2.0-2.5 ppm)? (Methyl Ketone) NMR->MethylKetone Markovnikov Aldehyde Signal at 9-10 ppm? (Aldehyde) NMR->Aldehyde Anti-Markovnikov Hydration DIAGNOSIS: Hydration (Water Attack) MethylKetone->Hydration Yes Isomer DIAGNOSIS: Isomerization (Check Allene/Diene) MethylKetone->Isomer No Aldehyde->Hydration Yes Action1 Action: Dry Ag Salts & Add Molecular Sieves Hydration->Action1 Action2 Action: Check Ligand Regioselectivity Isomer->Action2

Figure 1: Rapid diagnostic workflow for identifying hydration side products in alkyne cyclization.

Technical Deep Dive: The Mechanism of Failure

To prevent hydration, one must understand why it competes with cyclization. In gold(I) catalysis (the most common method), the metal activates the alkyne (


-activation). This activated complex is an electrophile.
  • Path A (Desired): The internal nucleophile (OH, NH, COOH) attacks the activated alkyne.

  • Path B (Undesired): Trace water in the solvent or introduced by hygroscopic additives attacks the alkyne.

Critical Insight: Gold(I) is highly carbophilic but has low oxophilicity. However, because water is small and often in large excess compared to the catalyst, even "anhydrous" solvents (50 ppm water) contain enough water to poison a reaction running at 1 mol% catalyst loading.

Mechanistic Pathway Competition

Mechanism Substrate Alkyne-Nucleophile Substrate Complex Activated π-Complex (Electrophilic) Substrate->Complex + Au catalyst Au [L-Au]+ Catalyst Au->Complex CyclicInt Vinyl-Au Intermediate (Cyclized) Complex->CyclicInt Intramolecular Attack (Fast) Enol Enol-Au Intermediate Complex->Enol Intermolecular Water Attack Water H2O (Trace) Water->Enol Product Cyclized Product CyclicInt->Product Protodeauration Ketone Hydration Product (Ketone) Enol->Ketone Tautomerization

Figure 2: Kinetic competition between intramolecular cyclization and intermolecular hydration.

Troubleshooting Guides & FAQs

Issue 1: "I am using anhydrous solvents, but I still see 10-20% ketone formation."

Root Cause: The "Silver Effect."[1] Most Gold(I) protocols use a precatalyst (e.g., PPh3AuCl) activated by a silver salt (e.g., AgOTf, AgSbF6). Silver salts are notoriously hygroscopic. If you weigh AgOTf on an open bench, it absorbs atmospheric moisture immediately. This water is then dumped directly into your reaction flask.

Corrective Protocol:

  • Dry the Silver: Store Ag salts in a desiccator or glovebox.

  • Switch Activators: Use NaBArF4 (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) if solubility permits, as it is less hygroscopic than AgOTf.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel. This is the most robust fix for trace moisture.

Issue 2: "The reaction stalls at 50% conversion."

Root Cause: Catalyst Poisoning or Proton Shuttle Failure. Hydration generates protons. If the proton transfer step (protodeauration) is inefficient, the catalyst gets "stuck" as an organogold intermediate. Alternatively, water can coordinate to the gold, forming inactive [L-Au-OH] or bridged species.[2]

Corrective Protocol:

  • Scavenger: Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge excess acid if the mechanism allows.

  • Ligand Switch: Switch to a bulky NHC ligand (e.g., IPr or IMes ). These are more robust against moisture and prevent the formation of inactive bridged gold species better than simple phosphines.

Issue 3: "How do I choose the right ligand to favor cyclization?"

Insight: Steric bulk favors intramolecular reactions. A bulky ligand (like JohnPhos or tBuXPhos ) creates a "roof" over the metal center. The tethered internal nucleophile is already in proximity (entropic advantage), whereas the bulky ligand sterically hinders the approach of external nucleophiles like water.

Advanced Experimental Protocols

Protocol A: The "Silver-Free" Activation (Recommended)

Use this to eliminate silver-induced moisture and side reactions.

Concept: Instead of generating the active catalyst in situ (which requires hygroscopic Ag salts), use a pre-formed cationic gold catalyst.

Materials:

  • Pre-formed Catalyst: [IPrAu(MeCN)]SbF6 or [(JohnPhos)Au(MeCN)]SbF6.

  • Solvent: DCM or Toluene (distilled over CaH2 or passed through alumina columns).

  • Additives: 3Å Molecular Sieves (activated).

Step-by-Step:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (3 cycles).

  • Sieves: Add 100 mg of activated 3Å molecular sieves.

  • Loading: In a glovebox (or under rapid Argon flow), add the substrate (1.0 equiv) and the pre-formed catalyst (2-5 mol%).

    • Note: Pre-formed cationic catalysts are often stable solids but should be handled quickly.

  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Stir at room temperature. Monitor by TLC.[3]

  • Workup: Filter through a short pad of silica to remove the gold/sieves and concentrate.

Protocol B: Strictly Anhydrous In-Situ Generation

Use this if you must use Ag salts.

  • Weighing: Weigh LAuCl and AgX in a glovebox. If no glovebox is available, weigh AgX quickly and dry it under high vacuum (0.1 mmHg) in the reaction flask for 1 hour before adding solvent.

  • Solvent: Use a "Freeze-Pump-Thaw" cycle for the solvent if possible, or use fresh solvent from an SPS (Solvent Purification System).

  • Mixing: Add solvent to the flask containing Au/Ag. Stir for 5-10 mins to precipitate AgCl.

  • Filtration (Optional but Good): Cannula filter the mixture into a second dry flask containing the substrate. This removes the hygroscopic AgCl precipitate and any adsorbed water before it touches the alkyne.

Comparative Data: Water Tolerance

The following table illustrates the impact of water mitigation strategies on the yield of a standard 5-exo-dig cyclization (e.g., alkynoic acid to lactone).

ConditionWater Content (approx)Yield (Cyclized)Yield (Hydration)Notes
Benchtop DCM (Wet) ~200-400 ppm45%35%Significant ketone formation.
SPS Anhydrous DCM ~30-50 ppm78%12%Standard "dry" conditions.
SPS DCM + AgOTf (Open Air) ~100+ ppm60%25%AgOTf absorbed moisture.
SPS DCM + 3Å Mol. Sieves <10 ppm92% <2%Optimal Condition.
[IPrAu(MeCN)]SbF6 (Silver-Free) <10 ppm95% <1%Best selectivity & reproducibility.

References

  • Mechanistic Insights & Silver Effects

    • Explanation of "Silver Effects" in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes. (2015).[1][2][4] ACS Catalysis.[1]

  • Silver-Free Protocols

    • Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation. (2023).[5] Journal of Organic Chemistry.

  • General Gold Catalysis & Hydration Competition

    • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.[3][6] (2015).[1][2][4] Chemical Reviews.

  • Ligand Effects on Selectivity

    • Ligand Effects in the Gold Catalyzed Hydration of Alkynes. (2012).[7] Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimizing 2-((4-Methoxyphenyl)ethynyl)aniline Cyclization

Welcome to the technical support center for the synthesis of substituted indoles via the cyclization of 2-((4-methoxyphenyl)ethynyl)aniline. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted indoles via the cyclization of 2-((4-methoxyphenyl)ethynyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal yields and purity for your target indole, 6-methoxy-2-(4-methoxyphenyl)indole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction and expected product?

The reaction is an intramolecular hydroamination, a type of cycloisomerization. The starting material, 2-((4-methoxyphenyl)ethynyl)aniline, undergoes cyclization to form the corresponding indole derivative. The expected major product is 6-methoxy-2-(4-methoxyphenyl)indole .

Q2: Which catalysts are most effective for this cyclization?

Transition-metal catalysts are essential for this transformation. Gold(I) and Gold(III) complexes are widely reported to be highly effective, often showing excellent yields under mild conditions.[1][2][3] Other metals like Palladium and Platinum can also catalyze this type of reaction, though they may require different conditions and offer varying levels of efficiency.[4]

Q3: What is the generally accepted mechanism for the gold-catalyzed reaction?

The prevailing mechanism involves the activation of the alkyne by the gold catalyst.[3][5] This coordination makes the alkyne more electrophilic and susceptible to nucleophilic attack by the tethered aniline nitrogen. This key step, a 5-exo-dig cyclization, forms a vinyl-gold intermediate, which then undergoes protonolysis to release the indole product and regenerate the active catalyst.

Q4: What are the most critical parameters that influence the reaction yield?

Several factors must be carefully controlled to maximize yield:

  • Catalyst Choice and Purity: The activity of the catalyst is paramount. Gold catalysts, particularly cationic gold(I) complexes, are often superior.[1][6]

  • Solvent: The choice of solvent can significantly impact catalyst activity and solubility. Solvents like 1,2-dichloroethane (DCE), acetonitrile, and alcohols have been used successfully.[1]

  • Temperature: While many gold-catalyzed reactions proceed at room temperature, gentle heating (e.g., 40-80 °C) can sometimes accelerate the reaction and improve yields.[1][7]

  • Atmosphere: These reactions are often sensitive to air and moisture. Conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow Overview

The general process for this cyclization involves dissolving the aniline substrate in an appropriate anhydrous solvent, adding the catalyst system (e.g., a gold precursor and a silver salt co-catalyst), and monitoring the reaction until completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Prepare Anhydrous Solvent & Inert Atmosphere (N2/Ar) Substrate Dissolve Substrate: 2-((4-methoxyphenyl)ethynyl)aniline Catalyst Add Catalyst System (e.g., IPrAuCl / AgSbF6) Substrate->Catalyst Monitor Stir at Defined Temperature & Monitor by TLC/LC-MS Workup Quench Reaction & Perform Aqueous Workup Monitor->Workup Purify Purify by Column Chromatography Characterize Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for the cyclization reaction.

Troubleshooting Guide

Problem 1: Low to No Product Formation or Incomplete Conversion

  • Q: My reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

    A: This is a common issue that typically points to problems with catalyst activity or reaction conditions.

    • Cause: Catalyst Inactivity or Deactivation. The catalyst is the engine of your reaction. If it's not active, the reaction won't proceed. Gold catalysts can be deactivated by impurities (water, oxygen, or impurities in the starting material).[8]

      • Solution:

        • Ensure Purity: Use freshly purified, anhydrous solvents. Ensure your starting aniline is pure.

        • Use an Inert Atmosphere: Degas your solvent and rigorously maintain an inert nitrogen or argon atmosphere throughout the experiment.

        • Activate the Catalyst: For many gold(I) pre-catalysts like (L)AuCl, a silver salt co-catalyst (e.g., AgSbF6 or AgOTf) is required to abstract the chloride and generate the active cationic gold species.[1][3] Ensure the silver salt is added correctly.

        • Screen Catalysts: If one catalyst fails, consider others. For instance, IPrAuCl/AgSbF6 and JohnPhosAuCl/AgSbF6 have shown high activity in similar systems.[1]

    • Cause: Suboptimal Reaction Temperature. The reaction may have a significant activation energy barrier that isn't being overcome at the current temperature.

      • Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction occurs, incrementally raise the temperature to 40 °C, 60 °C, or 80 °C while monitoring the reaction progress.

    • Cause: Incorrect Solvent Choice. The catalyst's activity and stability can be highly solvent-dependent.

      • Solution: While solvents like DCE or Toluene are common, some gold-catalyzed cyclizations show improved yields in polar solvents like nitromethane or even alcohols like 2-propanol.[1] If your current solvent isn't working, a solvent screen is a logical next step.

Problem 2: Significant Formation of Side Products

  • Q: My TLC plate shows multiple spots, and my crude NMR is complex. What are these side products, and how can I suppress them?

    A: Side product formation often arises from competing reaction pathways, which can be influenced by concentration, temperature, and the specific catalyst used.

    • Cause: Intermolecular Reactions (Dimerization/Polymerization). At higher concentrations, the aniline starting material can react with another molecule instead of cyclizing intramolecularly. This leads to dimers or oligomers.

      • Solution: Employ high-dilution conditions. Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M) to favor the intramolecular pathway over intermolecular side reactions.

    • Cause: Catalyst-Mediated Decomposition or Rearrangement. Some highly active catalysts or elevated temperatures can lead to undesired rearrangements or decomposition of the starting material or product.

      • Solution:

        • Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.

        • Reduce Catalyst Loading: High catalyst loading can sometimes promote side reactions. Try reducing the loading to 1-2 mol%.

        • Change the Ligand: The ligand on the gold catalyst can influence selectivity. A bulkier ligand might sterically hinder undesired pathways.

Problem 3: Poor Reproducibility Between Batches

  • Q: I achieved a good yield once, but subsequent attempts have been inconsistent. What factors are causing this variability?

    A: Poor reproducibility in sensitive catalytic reactions almost always points to meticulous but critical experimental variables.

    • Cause: Variable Quality of Reagents or Solvents. Trace amounts of water or other impurities can have a dramatic effect on catalyst performance. A new bottle of solvent or reagent may have a different purity profile.

      • Solution: Always use freshly distilled/purified and anhydrous solvents from a reliable source. If possible, purify your starting material before use.

    • Cause: Inconsistent Catalyst Handling. Gold catalysts and especially the silver co-catalysts can be sensitive to light and air.

      • Solution: Handle catalysts in a glovebox if possible. If not, minimize their exposure to air and light. Prepare catalyst solutions just before use.

    • Cause: Inaccurate Temperature Control. An oil bath's temperature can fluctuate.

      • Solution: Use a reliable hotplate with a thermocouple for accurate temperature monitoring and control. Ensure consistent stirring to maintain a homogenous temperature throughout the reaction mixture.

Proposed Catalytic Cycle

The gold-catalyzed cyclization is believed to proceed through the following key steps, which illustrate the central role of the catalyst in activating the alkyne and facilitating the ring-closing step.

G Cat [(L)Au]+ Substrate Starting Aniline PiComplex π-Complex (Alkyne Activation) Substrate->PiComplex + [(L)Au]+ Cyclized Vinyl-Gold Intermediate PiComplex->Cyclized 5-exo-dig Nucleophilic Attack Product Indole Product Cyclized->Product + H+ RegenCat [(L)Au]+ Cyclized->RegenCat - [(L)Au]+ ProtonSource H+ RegenCat->PiComplex Catalyst Regeneration

Caption: Proposed catalytic cycle for gold-catalyzed cyclization.

Comparative Data on Reaction Conditions

The following table summarizes conditions reported for similar 2-alkynylaniline cyclizations to provide a starting point for optimization.

Catalyst SystemSolventTemperature (°C)Time (h)Reported Yield (%)Reference
5 mol% PPh₃AuCl / AgSbF₆THF60-13[1]
5 mol% IPrAuCl / AgSbF₆ THF 60 - 74 [1]
5 mol% IPrAuCl / AgSbF₆iPrOH 60-81 [1]
5 mol% AuCl₃EtOHRT-Good[9]
10 mol% PtCl₂Toluene801.596[4]

Yields are for analogous substrates and may vary.

Gold-Catalyzed Cyclization Protocol (General Procedure)

This protocol is a robust starting point based on highly successful gold-catalyzed methods.[1]

Materials:

  • 2-((4-Methoxyphenyl)ethynyl)aniline (1.0 eq)

  • IPrAuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 eq)

  • Silver hexafluoroantimonate (AgSbF₆) (0.05 eq)

  • Anhydrous 2-propanol (iPrOH) or 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-((4-methoxyphenyl)ethynyl)aniline substrate.

  • Under a positive pressure of nitrogen or argon, add anhydrous solvent (to make a 0.1 M solution).

  • In a separate vial, weigh the IPrAuCl and AgSbF₆. Dissolve them in a small amount of the reaction solvent. Note: Protect the silver salt from light.

  • Add the catalyst solution to the stirring substrate solution at room temperature.

  • Stir the reaction at the desired temperature (start with room temperature or 60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Filter the reaction mixture through a short plug of celite or silica gel to remove the silver salts, washing with a small amount of ethyl acetate or dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-methoxy-2-(4-methoxyphenyl)indole.

References

  • Fujii, N., & Ohno, H. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862–7866. [Link]

  • Liu, X., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. PubMed. [Link]

  • Fujii, N., & Ohno, H. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. PubMed. [Link]

  • Beilstein Journals. (2013). Gold catalysis for organic synthesis II. Beilstein Journal of Organic Chemistry. [Link]

  • Wragg, A. B., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics, 41(4), 429–440. [Link]

  • Gabriele, B., et al. (2009). Intra- and Intermolecular Reactions of Indoles with Alkynes Catalyzed by Gold. ResearchGate. [Link]

  • Zhang, J. (2012). Umpolung Reactivity of Indole Through Gold Catalysis. ResearchGate. [Link]

  • Marion, N., et al. (2012). Gold(i)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives. Chemical Communications, 48(96), 11754-11756. [Link]

  • Zhang, J. (2012). Umpolung Reactivity of Indole through Gold Catalysis. PMC. [Link]

  • Beilstein Journals. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. [Link]

  • Müller, T. E., et al. (2000). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. Organometallics, 19(2), 170–183. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Avoiding dimerization of terminal alkynes during Sonogashira coupling

Topic: Preventing Terminal Alkyne Dimerization (Glaser Coupling) Ticket ID: SGC-001-GLASER Status: Open Analyst: Senior Application Scientist Diagnostic: Is Dimerization Your Problem? Before altering your synthesis, conf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Terminal Alkyne Dimerization (Glaser Coupling) Ticket ID: SGC-001-GLASER Status: Open Analyst: Senior Application Scientist

Diagnostic: Is Dimerization Your Problem?

Before altering your synthesis, confirm that the side product is indeed the homocoupled alkyne (1,3-diyne). In Sonogashira coupling, the formation of "black tar" or multiple spots on TLC often indicates oxidative homocoupling (Glaser/Hay reaction) competing with the desired cross-coupling.

Troubleshooting Workflow

Use the following logic flow to diagnose the issue.

DiagnosticTree start START: Reaction Analysis tlc Check TLC/LCMS start->tlc spots Observation? tlc->spots homo New spot: Non-polar, matches alkyne dimer mass (2 x Alkyne - 2H) spots->homo High Rf Spot cross Desired Product Only spots->cross Clean tar Black Precipitate/Tar (Pd Black or Polymer) spots->tar No Product action_homo DIAGNOSIS: Glaser Coupling Proceed to Module 2 & 3 homo->action_homo action_tar DIAGNOSIS: Catalyst Deactivation Check Ligand/Solvent Quality tar->action_tar

Figure 1: Diagnostic decision tree for identifying alkyne dimerization.

The Mechanism: The Copper Paradox

To solve the problem, you must understand why it happens. Copper(I) is a double-edged sword. It activates the terminal alkyne by forming a Copper-Acetylide species (Cycle B), which transmetallates to Palladium (Cycle A).

However, in the presence of Oxygen , this Copper-Acetylide undergoes oxidative dimerization (Glaser Coupling), consuming your starting material and generating the 1,3-diyne byproduct.[1]

Mechanism cluster_Pd Cycle A: Sonogashira (Desired) cluster_Cu Cycle B: Copper Activation (The Risk) cluster_Glaser Cycle C: Glaser Side-Reaction Pd0 Pd(0) PdII_Ar L2Pd(II)(Ar)X Pd0->PdII_Ar Oxidative Addn (Ar-X) Product Ar-Alkyne (Cross-Coupled) PdII_Ar->Product Reductive Elim CuI Cu(I) Salt Cu_Acetylide Cu-Acetylide (Active Species) CuI->Cu_Acetylide Base / Alkyne Cu_Acetylide->PdII_Ar Transmetallation Dimer 1,3-Diyne (Homocoupled) Cu_Acetylide->Dimer Oxidation (O2) Alkyne Terminal Alkyne Oxygen O2 (The Enemy) Oxygen->Cu_Acetylide Intercepts

Figure 2: The competition between the desired Transmetallation and the undesired Oxidative Dimerization.

Level 1 Support: Operational Fixes

Use these methods if you must use Copper (e.g., for unactivated aryl halides).

A. The "Freeze-Pump-Thaw" Protocol

Standard nitrogen sparging (bubbling gas) is often insufficient to remove dissolved oxygen that fuels the Glaser coupling. Protocol:

  • Place solvent and liquid reagents in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close vacuum, remove from N2, and thaw in a warm water bath.

  • Repeat: Perform this cycle 3 times.

  • Backfill: Fill with Argon (heavier than air, provides a better "blanket" than Nitrogen).

B. Syringe Pump Addition

High concentrations of Copper-Acetylide favor dimerization (second-order kinetics). Keeping the alkyne concentration low favors the cross-coupling (first-order in alkyne). Protocol:

  • Dissolve the terminal alkyne in a small volume of degassed solvent.

  • Load into a gas-tight syringe.

  • Add to the reaction mixture (containing Aryl Halide, Pd, Cu, and Base) slowly over 1–2 hours using a syringe pump.

Level 2 Support: Chemical Interventions

Use these methods to chemically suppress oxidation.

The Reductive Rescue (Ascorbic Acid)

Recent data suggests that adding a reductant can scavenge oxygen and maintain the catalyst in the active state, suppressing homocoupling even without rigorous inert conditions.

Reagents:

  • Sodium Ascorbate (NaAsc) or Ascorbic Acid (Vitamin C).

  • Solvent: EtOH/Water or DMF/Water mixtures (Ascorbate needs solubility).

Protocol (Adapted from Sherburn et al., 2023):

Component Equivalents Notes
Aryl Halide 1.0 equiv Limiting reagent
Terminal Alkyne 1.1–1.2 equiv Slight excess
Sodium Ascorbate 0.1–0.5 equiv The Scavenger
Pd Catalyst 1–5 mol% e.g., Pd(PPh3)2Cl2
CuI 2–5 mol% Co-catalyst

| Base | 2–3 equiv | Et3N or K2CO3 |

Mechanism: Ascorbate reduces any oxidized Cu(II) back to Cu(I) and scavenges radical oxygen species, preventing the oxidative dimerization cycle.

Level 3 Support: System Change (Copper-Free)

The definitive solution. If there is no Copper, there is no Glaser coupling.

This method relies on the "cationic palladium" mechanism or specific ligands that facilitate the direct activation of the alkyne by Palladium (Cycle A only).

Recommended Conditions (Buchwald / Gelman Protocols)

This approach requires electron-rich, bulky phosphine ligands to facilitate the reaction without Copper.

ParameterStandard SonogashiraCopper-Free (Recommended)
Catalyst Pd(PPh3)2Cl2Pd(OAc)2 + XPhos or Pd-Cy (Dicyclohexylphosphino)
Co-Catalyst CuI (1–5 mol%)None
Base Et3N / DiethylamineCesium Carbonate (Cs2CO3) or Pyrrolidine
Solvent THF / DMFAcetonitrile (MeCN) or NMP
Temp RT to 60°COften requires 60–80°C

Protocol:

  • Charge flask with Pd(OAc)2 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv).

  • Add Aryl Halide (1.0 equiv) and dry MeCN.

  • Stir for 5 mins to form the active catalyst species.

  • Add Terminal Alkyne (1.2 equiv).[2]

  • Heat to 80°C. Note: This reaction is slower than the Cu-catalyzed version but produces zero homocoupling byproduct.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon adding the alkyne. Is this dimerization? A: Not necessarily. Instant blackening usually indicates "Pd Black" precipitation, meaning your ligand is not stabilizing the Palladium effectively. However, if the blackening is gradual and accompanied by the consumption of alkyne without product formation, it is likely polymerization or dimerization. Fix: Increase ligand loading (phosphine) or switch to a more stable precatalyst (e.g., PdCl2(dppf)).

Q: Can I just add excess alkyne to compensate for the dimerization? A: This is a risky strategy ("The Brute Force Method"). While it might drive the reaction to completion, the 1,3-diyne byproduct is often difficult to separate from the desired product via column chromatography due to similar polarity (Rf values). It is better to prevent the dimer than to try to purify it away.

Q: Which bases are best for preventing dimerization? A: Secondary amines (piperidine, pyrrolidine) are often superior to tertiary amines (Et3N) in Cu-free or low-Cu protocols because they can participate in the catalytic cycle. However, for Cu-catalyzed reactions, inorganic bases like Cs2CO3 often result in lower dimerization rates compared to amine solvents.

References

  • Chinchilla, R., & Nájera, C. (2007).[3][4][5][6] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[7][4][6][8][9] Chemical Reviews, 107(3), 874-922.[3][4][5] Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[10] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023).[2] Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings.[2] Organic Letters, 25, 8145–8149.[2] Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 2-Alkynylaniline Indole Synthesis

Welcome to the technical support center for the synthesis of indoles from 2-alkynylanilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of indoles from 2-alkynylanilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this powerful cyclization reaction. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion is a frequent challenge in the intramolecular cyclization of 2-alkynylanilines. This guide will walk you through a systematic approach to identify the root cause and implement effective solutions.

Question 1: My reaction is showing low or no product formation. Where do I start?

When faced with a low-yielding or failed reaction, a logical, step-by-step investigation is crucial. Start by evaluating the most critical components of your reaction: the catalyst system, the substrate, and the reaction conditions.

1.1 Catalyst Inactivity or Deactivation

The catalyst is the heart of the 2-alkynylaniline cyclization. Its inactivity is a primary suspect for low conversion.

  • Is your catalyst appropriate for your substrate? Different catalytic systems exhibit varying efficiencies depending on the electronic and steric nature of the 2-alkynylaniline. Gold catalysts, particularly Au(I) and Au(III) complexes, are widely used due to their high carbophilicity.[1] Palladium and ruthenium catalysts also offer effective alternatives.[2][3]

  • Have you considered catalyst poisons? Trace impurities in your starting materials or solvents can act as catalyst poisons. Halides and basic compounds, for instance, have a high affinity for gold catalysts and can block the active site, even at very low concentrations.[4]

    Solution:

    • Catalyst Screening: If you suspect catalyst incompatibility, a screening of different metal catalysts (e.g., Au, Pd, Ru) and ligands is recommended.[5]

    • Reagent and Solvent Purity: Always use freshly purified solvents and ensure your 2-alkynylaniline starting material is of high purity.

    • Co-catalysts and Activators: For gold-catalyzed reactions, the addition of a silver salt co-catalyst like AgSbF₆ is often essential to generate the active cationic gold species.[6] In cases of suspected deactivation by basic impurities, the addition of a suitable acid activator can regenerate the active catalyst.[4]

1.2 Substrate-Related Issues

The electronic properties of your 2-alkynylaniline can profoundly impact the reaction's success.

  • Does your substrate contain strong electron-withdrawing groups (EWGs)? Strong EWGs, such as a nitro group (NO₂), on the alkyne moiety can significantly hinder or even completely prevent the cyclization.[7] This is because these groups destabilize the electron-deficient transition state of the reaction. Similarly, strong EWGs on the aniline ring can reduce its nucleophilicity, slowing down the crucial intramolecular attack on the activated alkyne.[5]

    Solution:

    • Substrate Modification: If possible, start with substrates bearing electron-donating groups (EDGs) or milder EWGs, as these generally result in higher yields.[5]

    • Harsher Reaction Conditions: For substrates with strong EWGs, increasing the reaction temperature or extending the reaction time may be necessary. However, this approach should be taken with caution as it can lead to the formation of side products.

1.3 Suboptimal Reaction Conditions

The reaction environment plays a critical role in the efficiency of the cyclization.

  • Are your reaction conditions optimized? Parameters such as temperature, solvent, and concentration can dramatically influence the reaction outcome. For example, some reactions may be sluggish at room temperature and require heating, while others might be prone to decomposition at elevated temperatures.[8]

    Solution:

    • Systematic Optimization: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents (e.g., THF, iPrOH, DCE), varying the reaction temperature, and adjusting the concentration.[6][8] High dilution conditions can sometimes be beneficial to favor the intramolecular cyclization over intermolecular side reactions.[5]

Below is a troubleshooting workflow to guide your investigation into low conversion:

Troubleshooting_Workflow start Low or No Product catalyst Check Catalyst System start->catalyst substrate Evaluate Substrate start->substrate conditions Review Reaction Conditions start->conditions catalyst_inactive Inactive/Deactivated Catalyst? catalyst->catalyst_inactive substrate_ewg Strong EWGs on Substrate? substrate->substrate_ewg conditions_suboptimal Suboptimal Conditions? conditions->conditions_suboptimal screen_catalyst Screen Catalysts & Ligands catalyst_inactive->screen_catalyst Yes purify_reagents Purify Reagents & Solvents catalyst_inactive->purify_reagents Yes add_cocatalyst Add Co-catalyst/Activator catalyst_inactive->add_cocatalyst Yes modify_substrate Modify Substrate (if possible) substrate_ewg->modify_substrate Yes harsher_conditions Use Harsher Conditions (with caution) substrate_ewg->harsher_conditions Yes optimize_conditions Systematically Optimize (Temp, Solvent, Conc.) conditions_suboptimal->optimize_conditions Yes

Troubleshooting workflow for low conversion.
Question 2: I'm observing significant side product formation. What are the common side products and how can I minimize them?

The formation of side products is another common reason for low yields of the desired indole. Understanding the potential side reactions is key to mitigating them.

2.1 Formation of Quinolines

Under certain conditions, particularly with electrophilic cyclization using reagents like iodine, the reaction can favor a 6-endo-dig cyclization pathway, leading to the formation of quinolines instead of indoles.[7]

Solution:

  • Choice of Catalyst: Transition metal catalysts like gold and palladium generally favor the 5-exo-dig cyclization required for indole formation.[1][2]

  • Reaction Conditions: Carefully controlling the reaction conditions, such as the choice of solvent and the presence of a base like NaHCO₃, can help to suppress quinoline formation.[7]

2.2 Formation of Regioisomers

For unsymmetrically substituted anilines, cyclization can occur at two different positions, leading to a mixture of regioisomers.[5]

Solution:

  • Directing Groups: The electronic and steric nature of the substituents on the aniline ring can influence the regioselectivity of the cyclization. Careful consideration of these effects during substrate design can favor the formation of the desired isomer.

2.3 Intermolecular Reactions

At high concentrations, intermolecular reactions such as dimerization or polymerization can compete with the desired intramolecular cyclization, leading to a complex mixture of products.[5]

Solution:

  • High Dilution: Running the reaction under high-dilution conditions can significantly favor the intramolecular pathway. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.[5]

The following diagram illustrates the competing reaction pathways:

Competing_Pathways start 2-Alkynylaniline indole Desired Indole (5-exo-dig) start->indole Intramolecular Cyclization quinoline Quinolone Side Product (6-endo-dig) start->quinoline Intramolecular Cyclization dimer Intermolecular Products (Dimer/Polymer) start->dimer Intermolecular Reaction

Competing reaction pathways in 2-alkynylaniline cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the gold-catalyzed cyclization of 2-alkynylanilines?

The generally accepted mechanism for the gold(I)-catalyzed cyclization involves the following key steps:

  • π-Activation of the Alkyne: The cationic gold(I) catalyst coordinates to the alkyne, making it more electrophilic.

  • Intramolecular Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne in a 5-exo-dig manner.

  • Protodeauration: The resulting vinylgold intermediate undergoes protonolysis to regenerate the gold catalyst and yield the indole product.[9]

Q2: How do I choose the right catalyst for my reaction?

The optimal catalyst can depend on the specific substrate and desired outcome. Here's a general comparison:

Catalyst SystemAdvantagesCommon Co-catalysts/Additives
Gold (AuCl₃, AuCl) High efficiency, mild reaction conditions, tolerates various functional groups.[10]Silver salts (e.g., AgSbF₆) to generate the active cationic species.[6]
Palladium (Pd(OAc)₂) Effective for a range of substrates, can be used in aqueous micellar media.[11]Ligands like XPhos may be required.[11]
Ruthenium ([CpRuCl(dppe)]) Can promote unique reaction pathways like 1,2-carbon migration to form 3-substituted indoles.[3]NaBArF₄·3H₂O is often used as an activator.[3]
Iodine (I₂) A metal-free alternative, can be cost-effective.[12]Can sometimes lead to quinoline formation.[7]
Q3: What is a general experimental protocol for a gold-catalyzed indole synthesis?

The following is a representative procedure for a gold-catalyzed cyclization. Note that specific conditions may need to be optimized for your particular substrate.

Materials:

  • 2-Alkynylaniline (1 equivalent)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (2–4 mol%)

  • Isopropanol (iPrOH)

Procedure:

  • To a stirred solution of the 2-alkynylaniline (0.40 mmol, 1 equiv) in iPrOH (3 mL) under an ambient atmosphere, add NaAuCl₄ (2–4 mol%).

  • Stir the reaction at room temperature (or 80 °C for specific substrates) for 3 hours, or until full conversion is observed by TLC.

  • Concentrate the reaction mixture under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole.[13]

Q4: How can I purify my indole product?

Indole derivatives can often be purified using standard techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying indole products. A typical eluent system is a mixture of ethyl acetate and hexanes.[14]

  • Crystallization: If the indole product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[15]

References

  • Reddy, R. P., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 72(7), 2654-2657. [Link]

  • Zhang, J., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10456-10465. [Link]

  • Kim, N., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862-7866. [Link]

  • Gockel, B., et al. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 434-442. [Link]

  • Nishizawa, Y., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 139(22), 7436-7439. [Link]

  • Arcadi, A., et al. (2012). Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. ChemCatChem, 4(11), 1774-1787. [Link]

  • Kumar, A., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(17), 5174. [Link]

  • Yuan, W., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters, 24(11), 2154-2158. [Link]

  • Kim, N., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862-7866. [Link]

  • Helaja, J., et al. (2020). Cycloisomerization of 2-Alkynylanilines to Indoles Catalyzed by Carbon-Supported Gold Nanoparticles and Subsequent Homocoupling to 3,3 '-Biindoles. Catalysts, 10(11), 1283. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). 2‐(Alkynyl)anilines and Derivatives—Versatile Reagents for Heterocyclic Synthesis. Advanced Synthesis & Catalysis, 349(6), 897-920. [Link]

  • Singh, A., et al. (2023). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications, 59(80), 11933-11953. [Link]

  • Ota, K., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Organic & Biomolecular Chemistry, 21(24), 5038-5042. [Link]

  • Hashmi, A. S. K., et al. (2023). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia, 3(1), 180-211. [Link]

  • Balamurugan, R., & Gudla, V. (2013). Optimization of intramolecular cyclization reaction. ResearchGate. [Link]

  • Kiefer, C., et al. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. Organic Letters, 23(11), 4272-4276. [Link]

  • Reddy, P. V., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. ACS Omega, 8(49), 46971-46983. [Link]

  • Michalska, M., & Grela, K. (2016). An Efficient Heterocyclization of 2-Alkynylanilines to Indoles Catalyzed by a Gold Precatalyst. Synlett, 27(04), 599-603. [Link]

  • Jones, A. C., et al. (2017). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. ACS Catalysis, 7(6), 3951-3959. [Link]

  • Bandini, M., & Gualandi, A. (2018). Gold-catalyzed functionalization reactions of indole. AIR Unimi. [Link]

  • Jones, A. C., et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(13), 3468-3471. [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions a. ResearchGate. [Link]

  • Singh, A., et al. (2023). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications. [Link]

  • Gimeno, A., et al. (2015). Gold(i)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives. Chemical Communications, 51(62), 12384-12387. [Link]

  • Academia.edu. (n.d.). (PDF) Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives. Academia.edu. [Link]

  • Reddy, R. P., et al. (2012). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters, 14(16), 4154-4157. [Link]

  • da Silva, F. P., & da Silva, F. de C. (2019). cyclization of alkynes under metal-free conditions: synthesis of indoles. Organic & Biomolecular Chemistry, 17(4), 69-84. [Link]

  • Calvo, P., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3900. [Link]

  • Lee, S.-H., et al. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 11(6), 1642. [Link]

  • Academia.edu. (n.d.). (PDF) Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives. Academia.edu. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-((4-Methoxyphenyl)ethynyl)aniline

This guide serves as a specialized technical support resource for the purification of 2-((4-Methoxyphenyl)ethynyl)aniline (CAS: 157869-15-3). It is designed to address the specific physicochemical challenges of 2-alkynyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 2-((4-Methoxyphenyl)ethynyl)aniline (CAS: 157869-15-3). It is designed to address the specific physicochemical challenges of 2-alkynylanilines, including amine-silanol interactions, potential cyclization, and separation from Sonogashira coupling byproducts.

Ticket Status: Open Topic: Column Chromatography Troubleshooting & Protocol Target Compound: 2-((4-Methoxyphenyl)ethynyl)aniline Molecular Formula: C₁₅H₁₃NO Key Functionalities: Primary Aniline (Basic, Polar), Internal Alkyne (Neutral), Methoxyaryl (Electron-rich).

Part 1: Pre-Purification Assessment & Strategy

Before packing your column, verify your crude mixture against these parameters to prevent common failures.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Purification
Rf Value 0.30 – 0.40 (in 10% EtOAc/Hexanes)Moderate polarity. Elutes after non-polar diynes but before starting aniline.
pKa (Conjugate Acid) ~4.6 (Aniline)Critical: Will protonate on acidic silica, causing severe tailing/streaking.
Stability Sensitive to Acid & OxidationRisk of cyclization to indoles or N-oxidation. Avoid acidic mobile phases.
Solubility High in DCM, EtOAc; Low in HexanesIdeal for dry loading or concentrated wet loading in DCM.
Impurity Identification (TLC Diagnosis)

Perform a TLC using Hexanes:Ethyl Acetate (9:1) . Visualize with UV (254 nm) and stain with Anisaldehyde (for alkyne/methoxy groups).

  • Rf ~ 0.90 (Top): Glaser Coupling Product (1,4-bis(4-methoxyphenyl)buta-1,3-diyne). Bright fluorescence.

  • Rf ~ 0.70: Unreacted Alkyne (1-ethynyl-4-methoxybenzene).

  • Rf ~ 0.35: Target Product (2-((4-Methoxyphenyl)ethynyl)aniline).

  • Rf ~ 0.20 – 0.25: Unreacted Halide (2-iodoaniline). Often overlaps; requires good resolution.

  • Baseline: Catalyst Residues (Pd/Cu salts) and phosphine oxides.

Part 2: Standard Operating Procedure (SOP)

Mobile Phase Preparation (The "Amine Rule")

Standard Protocol: To prevent the aniline amine from hydrogen-bonding with silica silanols (which causes yield loss and smearing), you must deactivate the silica.

  • Base Modifier: Triethylamine (Et₃N)[1][2]

  • Concentration: 1% v/v in the mobile phase.

  • Preparation: Pre-mix your solvent system (e.g., 10% EtOAc in Hexanes) and add 1 mL of Et₃N per 100 mL of solvent.

Loading Strategy
  • Recommended: Dry Loading .

    • Dissolve crude oil in minimal Dichloromethane (DCM).

    • Add silica gel (ratio 1:2 crude-to-silica by weight).

    • Evaporate solvent carefully on a rotovap until a free-flowing powder remains.

    • Load this powder on top of the packed column.

    • Why? Wet loading with DCM can cause "band broadening" because DCM is a stronger eluent than the starting mobile phase.

Gradient Elution Protocol
  • Column Volume (CV): Calculate based on column size.

  • Equilibration: Flush column with 100% Hexanes (+1% Et₃N) (2 CV).

  • Elution Step 1: 0% → 5% EtOAc/Hexanes (removes non-polar diyne/alkyne).

  • Elution Step 2: 5% → 10% EtOAc/Hexanes (elutes Target Product).

  • Elution Step 3: 15% → 20% EtOAc/Hexanes (flushes starting aniline/polar impurities).

Part 3: Troubleshooting & FAQs

Category A: Separation Issues

Q: My product spot is "streaking" or "tailing" down the TLC plate and column. Why? A: This is "Amine Tailing." The basic amino group (–NH₂) is interacting with the acidic protons of the silanol groups (Si-OH) on the silica surface.[1]

  • Fix: Ensure your mobile phase contains 1% Triethylamine (Et₃N) . If the column is already running, switch immediately to a mobile phase containing Et₃N.

  • Alternative: Use "neutralized silica" by pre-washing the column with mobile phase containing 1% Et₃N before loading.

Q: I cannot separate the product (Rf 0.35) from the starting material 2-iodoaniline (Rf 0.25). A: These spots are close.

  • Fix 1: Decrease Polarity. Switch to a flatter gradient (e.g., 2% to 5% EtOAc over 10 CVs) to maximize the distance between spots.

  • Fix 2: Change Selectivity. Swap Ethyl Acetate for Dichloromethane (DCM) or Toluene . A system of Toluene:Hexanes (gradient) often separates anilines better than EtOAc systems due to pi-pi interactions.

Category B: Stability & Reactivity

Q: My product turned dark brown/purple on the column. Is it decomposing? A: Yes, this indicates oxidation or cyclization.

  • Cause 1 (Oxidation): Anilines oxidize in air, especially on the high-surface-area silica. Action: Speed up the column; do not leave it running overnight.

  • Cause 2 (Cyclization): 2-alkynylanilines can cyclize to indoles (2-(4-methoxyphenyl)indole) if exposed to acid or heat. Silica is slightly acidic.

  • Prevention: The 1% Et₃N additive is crucial not just for peak shape, but to neutralize the silica acidity and prevent this cyclization. Keep the column cool (room temp).

Q: There is a bright blue fluorescent spot eluting before my product. What is it? A: This is the Glaser Homocoupling Product (dimer of the alkyne). It is highly conjugated and fluorescent. It is a common byproduct in Sonogashira reactions exposed to air (oxygen). It is non-polar and easily separated.

Part 4: Visual Workflows

Purification Logic Tree

PurificationWorkflow Start Crude Mixture (Sonogashira Workup) TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC Decision Check Rf separation TLC->Decision DryLoad Dry Load on Silica (Use DCM -> Evap) Decision->DryLoad Spots close (<0.1 Rf) ColSetup Column Setup Solvent: Hex/EtOAc + 1% Et3N Decision->ColSetup Spots distinct (>0.1 Rf) DryLoad->ColSetup Elution Gradient Elution 0-10% EtOAc ColSetup->Elution F1 Fraction 1 (Rf > 0.8) Discard (Diyne/Alkyne) Elution->F1 F2 Fraction 2 (Rf ~ 0.35) COLLECT (Target Aniline) Elution->F2 F3 Fraction 3 (Rf < 0.25) Discard (Starting Aniline) Elution->F3

Caption: Decision matrix for the purification of 2-alkynylanilines, emphasizing the removal of non-polar byproducts and separation from starting materials.

Troubleshooting Amine Issues

Troubleshooting Issue Problem: Poor Separation / Tailing Check1 Is Et3N in Solvent? Issue->Check1 Action1 Add 1% Et3N Restart Column Check1->Action1 No Check2 Is Loading Method Wet (DCM)? Check1->Check2 Yes Action2 Switch to Dry Loading (Prevents Band Broadening) Check2->Action2 Yes Check3 Is Silica Acidic? Check2->Check3 No Action3 Use Neutral Alumina or Pre-wash Silica with Base Check3->Action3 Yes

Caption: Troubleshooting logic for amine-specific chromatographic failures.

References

  • Synthesis and Rf Values

    • Source: Royal Society of Chemistry (RSC). "Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines."
    • Data: Confirms Rf = 0.3 for 2-((4-methoxyphenyl)ethynyl)aniline in Hexanes/EtOAc (9:1).
    • URL:[Link]

  • General Amine Purification Protocols

    • Source: University of Rochester, Dept. of Chemistry.
    • Data: Recommends 10% Ammonia/MeOH or Et3N additives for stubborn amines.
    • URL:[Link]

  • Sonogashira Coupling & Impurities

    • Source: Organic Chemistry Portal. "Sonogashira Coupling."
    • Data: Details mechanism, Glaser coupling side-products, and c
    • URL:[Link]

  • Compound Data (PubChem)

    • Source: National Institutes of Health (NIH). "4-Fluoro-2-[(4-methoxyphenyl)ethynyl]aniline."[3]

    • Data: Physicochemical properties and structural identifiers.[3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Controlling 5-exo-dig vs 6-endo-dig Cyclization

Welcome to the Advanced Synthesis Troubleshooting Hub. Topic: Regioselective Control in Alkyne Cyclizations (5-exo-dig vs 6-endo-dig).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. Topic: Regioselective Control in Alkyne Cyclizations (5-exo-dig vs 6-endo-dig). Status: Operational.

Executive Summary: The Selectivity Landscape

In intramolecular nucleophilic attacks on alkynes, Baldwin’s rules classify both 5-exo-dig and 6-endo-dig cyclizations as favored.[1] This creates a common synthetic challenge: because both are allowed, selectivity is rarely binary. It is a competition between kinetic control (usually favoring 5-exo due to stereoelectronics) and thermodynamic control (which may favor the 6-membered ring).[2]

  • 5-exo-dig: Nucleophile attacks the carbon proximal to the tether. (Markovnikov-like for terminal alkynes).

  • 6-endo-dig: Nucleophile attacks the carbon distal to the tether. (Anti-Markovnikov-like for terminal alkynes).

This guide provides the protocols to override intrinsic substrate bias using catalyst tuning and reaction engineering.

Diagnostic Workflow

Use this decision tree to select your initial reaction conditions based on your substrate and desired outcome.

CyclizationLogic Start Start: Substrate Analysis AlkyneType Alkyne Type? Start->AlkyneType Terminal Terminal (R-C≡CH) AlkyneType->Terminal Internal Internal (R-C≡C-R') AlkyneType->Internal Desired Desired Mode? Terminal->Desired DesiredInt Desired Mode? Internal->DesiredInt FiveExo 5-exo-dig (Target: 5-ring) Desired->FiveExo Default Pathway SixEndo 6-endo-dig (Target: 6-ring) Desired->SixEndo Challenging DesiredInt->FiveExo DesiredInt->SixEndo Sol_Polar Substrate Eng: Add EWG to Alkyne (Polarizes to 6-endo) DesiredInt->Sol_Polar Electronic Bias Sol_Au_Phos Protocol A: Au(I) + Bulky Phosphine (e.g., JohnPhos, tBuXPhos) FiveExo->Sol_Au_Phos Sol_Au_NHC Protocol B: Au(I) + NHC Ligand (e.g., IPr, IMes) SixEndo->Sol_Au_NHC Internal Alkyne Sol_Radical Protocol C: Radical/Photoredox (Anti-Markovnikov) SixEndo->Sol_Radical Terminal Alkyne

Caption: Decision matrix for selecting catalytic systems based on alkyne substitution and desired ring size.

Technical Modules & Protocols
Module A: Gold(I) Catalysis – The Ligand Switch

Gold catalysis is the industry standard for these cyclizations.[3] The regioselectivity is dictated by the electrophilicity of the gold-alkyne complex and the steric environment of the ligand.

The Mechanism: Cationic Au(I) coordinates to the alkyne (


-activation). The nucleophile attacks the activated complex.
  • Phosphine Ligands (e.g., PPh3, JohnPhos): Generally favor 5-exo-dig . The gold center is less sterically crowded, allowing attack at the internal carbon (which bears more positive charge character).

  • NHC Ligands (e.g., IPr): The bulky N-Heterocyclic Carbene creates a "steric wall" that can force the nucleophile to the distal carbon, favoring 6-endo-dig , particularly in internal alkynes.

Standard Protocol: Au-Catalyzed Hydroalkoxylation [4]

ParameterConditionNotes
Catalyst Precursor Ph3PAuCl (5 mol%)For 5-exo preference.
Catalyst Alternative (IPr)AuCl (5 mol%)Try this if 6-endo is required (Internal alkynes).
Silver Salt AgOTf or AgSbF6 (5 mol%)Required to generate the active cationic species.
Solvent DCM or Toluene (0.1 M)Non-coordinating solvents are critical.
Temperature 25 °CHeat promotes thermodynamic equilibration (often 6-endo).

Step-by-Step:

  • Glovebox/Schlenk: In a vial, mix LAuCl (0.05 equiv) and AgOTf (0.05 equiv) in DCM. Stir for 10 min to generate the active catalyst [LAu]+. A white precipitate (AgCl) will form.[3]

  • Filtration (Optional): For highly sensitive kinetics, filter through a celite plug to remove AgCl. For standard synthesis, proceed as a suspension.

  • Addition: Add the substrate (1.0 equiv) dissolved in DCM.

  • Monitoring: Monitor by TLC/LCMS. 5-exo is usually faster (1-4 hours).

  • Quench: Add 1 drop of Et3N and concentrate.

Module B: Electrophilic Iodocyclization

When metals are not desirable, iodonium-induced cyclization is a robust alternative. This is governed by the stability of the bridged iodonium intermediate.

  • 5-exo-dig: Kinetically favored.[2]

  • 6-endo-dig: Can be accessed if the alkyne has an electron-withdrawing group (EWG) or if the reaction is allowed to equilibrate.

Protocol: Iodocyclization

  • Dissolve substrate in MeCN (0.1 M).[3]

  • Add NaHCO3 (3.0 equiv) to buffer the acid generated.

  • Add I2 (3.0 equiv) or NIS (1.2 equiv).[3]

  • Critical Checkpoint: If 5-exo is desired, stop immediately upon consumption of starting material. If 6-endo is desired, allow the reaction to stir longer or warm to 50°C to encourage thermodynamic equilibration.

Troubleshooting & FAQs

Q1: I am using a terminal alkyne and need the 6-endo product, but I only get 5-exo. What do I do?

  • Diagnosis: Terminal alkynes have a massive bias for 5-exo (Markovnikov addition). The internal carbon stabilizes the positive charge much better than the terminal protonated carbon.

  • Solution 1 (Radical): Switch mechanisms. Use photoredox catalysis or thiol-ene radical conditions. Radicals often attack the terminal carbon (anti-Markovnikov) to generate the more stable internal radical intermediate.

  • Solution 2 (Directing Group): If you must use ionic chemistry, install a temporary silyl group (e.g., -TMS) on the alkyne. The "Beta-Silicon Effect" can sometimes direct attack, or the steric bulk of the TMS group can discourage 5-exo attack.

Q2: My Gold reaction gives a 50:50 mixture. How do I improve the ratio?

  • Tactic 1 (Solvent): Switch from DCM to Methanol or Toluene .[3] Methanol can participate in proton transfer, sometimes accelerating the 5-exo pathway. Toluene (non-polar) often enhances the ligand's steric influence.

  • Tactic 2 (Temperature): Run the reaction at -20°C . Lower temperatures favor the kinetic product (usually 5-exo).

  • Tactic 3 (Counterion): Switch AgOTf to AgNTf2 or AgSbF6.[3] Non-coordinating counterions increase the electrophilicity of the gold center, which can make the reaction more sensitive to the electronic polarization of the alkyne.[3]

Q3: Why does my 5-exo product convert to the 6-endo product over time?

  • Reason: The 5-exo product (often an enol ether or similar) can be an intermediate.[5][6] If the reaction is reversible (common with protons or iodine, less common with gold), the system will drift toward the thermodynamic minimum. Six-membered rings are often thermodynamically more stable due to lower bond angle strain compared to five-membered rings with exocyclic double bonds.

  • Fix: Quench the reaction immediately with Triethylamine (Et3N) upon completion to kill the catalyst and prevent isomerization.

Data Reference: Ligand Effects on Selectivity

Typical selectivity trends for internal alkyne hydroalkoxylation:

Ligand ClassExampleDominant ModeMechanism Factor
Simple Phosphine PPh3Mixture / 5-exo Moderate sterics.
Bulky Biphenyl JohnPhos, tBuXPhos5-exo-dig Steric bulk pushes nucleophile away from metal, but kinetic electronic control dominates.
NHC IPr, IMes6-endo-dig "Fencing" effect: The massive ligand blocks the internal site, forcing attack at the distal carbon.
Phosphite P(OPh)35-exo-dig Highly electrophilic metal center favors charge-controlled (Markovnikov) attack.
References
  • Mechanistic Insights: Alabugin, I. V., & Gilmore, K. (2011). Rules for Anionic and Radical Ring Closure of Alkynes. Journal of the American Chemical Society.[2] Link[3]

  • Gold Catalysis Ligand Effects: Wang, W., & Hammond, G. B. (2012). Ligand Effects in Homogeneous Gold Catalysis. Chemical Reviews. Link[3]

  • NHC Selectivity: Bartolomé, C., et al. (2011). Gold(I)-Catalyzed Cyclization of Alkynyl-Based Nucleophiles. Accounts of Chemical Research. Link[3]

  • Baldwin's Rules Overview: Baldwin, J. E. (1976).[2][5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[2] Link[3]

Sources

Troubleshooting

Copper Remediation in Indole Synthesis: Technical Support Center

Current Status: Operational Role: Senior Application Scientist Context: Post-reaction workup for Ullmann, Buchwald-Hartwig, or C-H activation indole syntheses. Triage & Quick Diagnostics (FAQ) Q: My crude indole product...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Context: Post-reaction workup for Ullmann, Buchwald-Hartwig, or C-H activation indole syntheses.

Triage & Quick Diagnostics (FAQ)

Q: My crude indole product has a persistent blue/green hue. What is happening? A: This is the classic signature of Cu(II) coordination. Indoles are electron-rich N-heterocycles. While less basic than aliphatic amines, the indole nitrogen (and any other functional groups like C3-formyl or esters) can act as ligands, stabilizing copper species in the organic phase. You are likely seeing a paramagnetic Cu(II)-indole complex that standard brine washes cannot break.

Q: I used 1M HCl to wash the copper, but my yield dropped significantly. Why? A: Stop immediately. Indoles are acid-sensitive. In the presence of strong mineral acids, electron-rich indoles undergo acid-catalyzed dimerization or polymerization (often forming colored gums).

  • Corrective Action: Switch to buffered chelating agents (EDTA or Ammonium Chloride) at neutral to mildly basic pH (pH 7–9).

Q: When should I use solid scavengers vs. aqueous extraction? A: Use the "1000 ppm Rule" :

  • >1000 ppm Cu (Visible Color): Start with Aqueous Extraction (Protocol A). Bulk removal is cost-prohibitive with solid scavengers.

  • <1000 ppm Cu (Trace/Compliance): Use Solid Scavengers (Protocol B). These are for "polishing" to meet ICH Q3D limits (<10–20 ppm).

Decision Matrix & Workflow

Use this logic flow to determine the correct purification strategy for your specific indole derivative.

CopperRemoval Start Crude Indole Mixture CheckColor Is Organic Layer Blue/Green? Start->CheckColor Aqueous Protocol A: Chelation Extraction (Bulk Removal) CheckColor->Aqueous Yes (High Cu) Polishing Protocol B: Solid Scavenging (Polishing) CheckColor->Polishing No (Low Cu) CheckSens Is Indole Acid Sensitive? Aqueous->CheckSens Ammonia Method A1: NH4OH / NH4Cl (pH 8-9) CheckSens->Ammonia No (Robust) EDTA Method A2: Na2EDTA (pH 7) CheckSens->EDTA Yes (High Risk) Ammonia->Polishing EDTA->Polishing Final Final API (< 20 ppm Cu) Polishing->Final

Figure 1: Strategic workflow for copper removal based on copper load and substrate stability.

Deep Dive Protocols

Protocol A: Chelation Extraction (Bulk Removal)

Objective: Remove >95% of copper from the organic phase via ligand exchange. Mechanism: The aqueous ligand (


) must have a higher formation constant (

) with Copper than the Indole (

).

Method A1: The "Ammonia" Wash (Standard)

Best for: Stable indoles (e.g., Indole-3-carboxylates).

  • Reagent: 10%

    
     saturated with 
    
    
    
    (1:1 v/v).
  • Why: Ammonia forms the deep blue tetraamminecopper(II) complex

    
    , which is highly water-soluble.
    
  • Step-by-Step:

    • Dilute reaction mixture with EtOAc or DCM.

    • Add an equal volume of the Ammonia/Ammonium Chloride buffer.

    • Stir vigorously for 15–30 minutes (open to air to oxidize Cu(I) to Cu(II)).

    • Separate layers. The aqueous layer should be dark blue.[1][2]

    • Repeat until the aqueous layer is colorless.

Method A2: The "EDTA" Wash (Sensitive Substrates)

Best for: Acid-sensitive or base-sensitive indoles.

  • Reagent: 0.1 M

    
     (adjusted to pH 7 with NaOH).
    
  • Why: EDTA is a hexadentate ligand with an extremely high affinity for Cu (

    
    ). It works at neutral pH, protecting the indole core.
    
  • Step-by-Step:

    • Add 0.5–1.0 equivalents of EDTA solution relative to the copper catalyst used.

    • Stir for 30–60 minutes.

    • Critical: If an emulsion forms (common with EDTA), add a small amount of brine or filter through a Celite pad.

Protocol B: Solid Phase Scavenging (Polishing)

Objective: Reduce Cu from ~500 ppm to <20 ppm (ICH Q3D Compliance). Technology: Functionalized Silica Gels (Thiol or Amine modified).

Scavenger TypeFunctional GroupSpecificityBest For
Thiol-Silica -SH (Mercaptan)High for Cu, Pd, HgUniversal Choice. Works for Cu(I) and Cu(II).
Amine-Silica -NH2 / TriamineModerateRemoving Cu(II) from non-acidic mixtures.
Celite Diatomaceous EarthLow (Physical adsorption)Removing colloidal copper precipitates only.

Step-by-Step:

  • Dissolve the semi-pure indole in a non-polar solvent (THF or Toluene are ideal; MeOH reduces efficiency).

  • Add Thiol-Silica (e.g., SiliaMetS® Thiol) at 2–4 equivalents relative to residual copper (or 10 wt% of crude mass if Cu content is unknown).

  • Heat to 40–50°C for 1–4 hours. Heat improves kinetics significantly.

  • Filter through a 0.45 µm PTFE frit or a fine Celite pad.

  • Concentrate filtrate.

Technical Comparison Data

The following data summarizes removal efficiencies for a standard Ullmann coupling product (Indole-Cu complex) starting at 2500 ppm Cu.

MethodFinal Cu Conc. (ppm)% RemovalProsCons
Water Wash 220012%CheapIneffective for coordinated Cu.
1M HCl 15094%FastRisk of Indole polymerization.
Sat. NH4Cl/NH3 4598.2%Visual endpoint (Blue)Smells; requires multiple washes.
0.1M EDTA 3098.8%Gentle pHProne to emulsions.
Thiol-Silica < 5 >99.8% High purity, no leachingHigher cost; extra filtration step.

Mechanism of Action

Understanding the ligand exchange is crucial for troubleshooting. The diagram below illustrates why monodentate ligands (like the indole nitrogen) are displaced by polydentate scavengers.

LigandExchange CuIndole Cu-Indole Complex (Organic Phase) Intermediate Transition State CuIndole->Intermediate Ligand Attack Scavenger EDTA or Thiol-Silica Scavenger->Intermediate CuWaste Cu-Chelate (Aqueous/Solid) Intermediate->CuWaste High Kf (Thermodynamic Sink) PureIndole Purified Indole Intermediate->PureIndole Release

Figure 2: Ligand exchange mechanism. The high formation constant (


) of the scavenger drives the equilibrium to the right, releasing the indole.

Regulatory & Safety Note (ICH Q3D)

Why this matters: Copper is classified as a Class 3 impurity for oral routes (PDE = 3000 µ g/day ) but requires stricter control if the route is parenteral (PDE = 300 µ g/day ) [1].

  • Target Limit: For a standard oral drug (10g daily dose), the limit is 300 ppm .

  • API Target: Most QA departments require < 10–20 ppm to ensure safety margins.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Link

  • Removal of Copper Residues from Organic Reaction Mixtures. Organic Process Research & Development (OPRD). (2012). Discusses efficiency of EDTA vs. Ammonia washes. Link

  • SiliCycle Application Note: Metal Scavenging. SiliCycle Inc. Detailed data on Thiol-Silica efficiency for Cu removal. Link

  • Workup for Removing Copper Salts. University of Rochester, Department of Chemistry. Standard academic protocols for ammonia-based washes. Link

Sources

Reference Data & Comparative Studies

Validation

Melting Point Landscape of 2-Alkynylaniline Derivatives: A Comparative Guide

Topic: Melting Point Comparison of 2-Alkynylaniline Derivatives Content Type: Publish Comparison Guide Executive Summary 2-Alkynylanilines are critical intermediates in the synthesis of indoles, quinolines, and other nit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Comparison of 2-Alkynylaniline Derivatives Content Type: Publish Comparison Guide

Executive Summary

2-Alkynylanilines are critical intermediates in the synthesis of indoles, quinolines, and other nitrogen-containing heterocycles (e.g., via Larock indole synthesis or Au-catalyzed cyclization). Their physical state—specifically melting point (MP)—dictates handling protocols, purification strategies, and storage conditions.

This guide provides a comparative analysis of the melting points of various 2-alkynylaniline derivatives. By examining the structure-property relationships (SPR), we elucidate how specific substituents on the alkyne terminus and the aniline ring influence the crystal lattice energy and, consequently, the melting point.

Comparative Analysis: Melting Point Data

The following table summarizes the experimental melting point data for key 2-alkynylaniline derivatives. The data highlights the transition from solid to liquid based on the nature of the alkyne substituent.

Compound NameSubstituent (R) on AlkyneSubstituent on Aniline RingPhysical State (20°C)Melting Point (°C)Key Driver
2-(Phenylethynyl)aniline PhenylHSolid87 – 91

-

Stacking
2-(p-Tolylethynyl)aniline p-TolylHSolid105 – 106 Symmetry/Packing
2-[(Trimethylsilyl)ethynyl]aniline Trimethylsilyl (TMS)HLiquid< 20 Steric Disruption
2-(1-Hexynyl)aniline n-HexylHLiquid / Oil< 20 Flexible Chain
2-(Cyclopropylethynyl)aniline CyclopropylHLiquid / Oil< 20 Non-Aromatic
2.1 Structure-Property Relationship (SPR) Analysis

The melting point variations are governed by three primary intermolecular forces:

  • 
    -
    
    
    
    Stacking Interactions:
    • Phenyl & p-Tolyl Derivatives: The presence of an aromatic ring on the alkyne terminus allows for strong intermolecular

      
      -
      
      
      
      stacking between the aniline ring and the alkyne-substituent ring. This rigid planar stacking stabilizes the crystal lattice, resulting in high melting points (>85°C).
    • Effect of Symmetry: The p-tolyl derivative (MP ~105°C) exhibits a higher melting point than the parent phenyl derivative (MP ~90°C). The methyl group at the para position increases the molecular symmetry, facilitating more efficient packing in the solid state.

  • Steric Disruption & Entropy:

    • TMS Derivative: The bulky, spherical trimethylsilyl group prevents efficient planar stacking of the aniline rings. This steric bulk increases the intermolecular distance and disrupts the lattice, rendering the compound a liquid at room temperature.

  • Chain Flexibility:

    • Alkyl Derivatives (n-Hexyl): Long aliphatic chains introduce significant conformational flexibility (high entropy). These chains cannot pack as tightly as rigid aromatic rings, leading to weak Van der Waals interactions and a liquid state at ambient conditions.

Visualization: Structure-Property Logic

The following diagram illustrates the logical flow of how structural modifications influence the physical state of 2-alkynylanilines.

SPR_Logic Start 2-Alkynylaniline Core Substituent Alkyne Substituent (R) Start->Substituent Aromatic Aromatic (Phenyl, Tolyl) Substituent->Aromatic Bulky Bulky/Spherical (TMS) Substituent->Bulky Flexible Aliphatic (Hexyl) Substituent->Flexible Stacking Strong Pi-Pi Stacking Rigid Planarity Aromatic->Stacking Disruption Steric Hindrance Disrupted Packing Bulky->Disruption Entropy High Conformational Entropy Weak VdW Forces Flexible->Entropy Solid SOLID (High MP: >85°C) Stacking->Solid Liquid LIQUID / OIL (Low MP: <25°C) Disruption->Liquid Entropy->Liquid

Caption: Logical flow demonstrating how substituent nature (aromatic vs. aliphatic/bulky) dictates the physical state via intermolecular forces.

Experimental Methodology

To ensure reproducibility and accuracy in determining melting points, the following protocol is recommended. This method minimizes errors caused by impurities or improper heating rates.

4.1 Synthesis Workflow (Sonogashira Coupling)

The 2-alkynylanilines are typically synthesized via Sonogashira coupling of 2-iodoaniline with the corresponding terminal alkyne.

Synthesis_Workflow Iodo 2-Iodoaniline Reaction Reaction RT to 50°C, 4-12h Iodo->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Cat Pd(PPh3)2Cl2 (2-5%) CuI (1-3%) Cat->Reaction Base Et3N / THF (Degassed) Base->Reaction Workup Workup EtOAc/Brine Wash Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product 2-Alkynylaniline (Pure) Purification->Product

Caption: Standard Sonogashira cross-coupling workflow for synthesizing 2-alkynylaniline derivatives.

4.2 Melting Point Determination Protocol

Objective: Accurate determination of the melting range (Onset to Clear Point).

Equipment:

  • Calibrated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Stuart SMP30).

  • Glass Capillary Tubes (One end sealed).

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent (solvent residues depress MP significantly).

    • Grind a small amount of the solid sample into a fine powder using a mortar and pestle.

    • Fill the capillary tube to a height of 2–3 mm . Tap the tube gently on a hard surface to pack the powder tightly.

  • Initial Screening (Fast Ramp):

    • Insert the capillary into the apparatus.

    • Ramp temperature at 10°C/min to find the approximate melting point.

  • Accurate Determination (Slow Ramp):

    • Cool the apparatus to 10°C below the approximate MP.

    • Insert a fresh capillary sample.

    • Ramp temperature at 1.0°C/min .

  • Recording:

    • Record the Onset Temperature (first visible liquid droplet).

    • Record the Clear Point (complete liquefaction).

    • Acceptance Criteria: The range (Clear Point - Onset) should be ≤ 2.0°C for a pure compound.

Conclusion

The melting point of 2-alkynylaniline derivatives is highly sensitive to the substituent on the alkyne terminus. While aryl-substituted derivatives (Phenyl, p-Tolyl) are solids stabilized by


-

stacking and crystal packing, silyl and alkyl derivatives are typically liquids or oils due to steric disruption and conformational flexibility. Researchers must account for these physical state differences when designing purification (crystallization vs. distillation) and handling protocols.
References
  • Tokyo Chemical Industry (TCI). Product Specification: 2-(Phenylethynyl)aniline (P2915). Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-(p-Tolylethynyl)aniline. Retrieved from .

  • Fisher Scientific. Product Specification: 2-[(Trimethylsilyl)ethynyl]aniline.[1] Retrieved from .

  • Tokimizu, Y., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides. Journal of the American Chemical Society. Retrieved from .

  • National Institute of Standards and Technology (NIST). Melting Point Determination Protocols. Retrieved from .

Sources

Comparative

13C NMR shifts of alkyne carbons in o-substituted anilines

Comparative Guide: C NMR Shifts of Alkyne Carbons in o-Substituted Anilines Executive Summary: The "Masked" Indole Signature In drug discovery, o-alkynylanilines are pivotal intermediates, serving as the primary precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: C NMR Shifts of Alkyne Carbons in o-Substituted Anilines

Executive Summary: The "Masked" Indole Signature

In drug discovery, o-alkynylanilines are pivotal intermediates, serving as the primary precursors for the Larock Indole Synthesis and other heterocyclization pathways. For synthetic chemists, the conversion of an o-nitroalkyne to an o-aminoalkyne (aniline) is a critical checkpoint.

This guide provides a technical comparison of the


C NMR chemical shifts of the alkyne moiety (

) in o-substituted anilines. We analyze the diagnostic shift changes driven by the electronic transformation from electron-withdrawing groups (EWG, e.g.,

) to electron-donating groups (EDG, e.g.,

), providing a robust method for structural validation without relying solely on proton NMR.

Mechanistic Foundation: Electronic Shielding & Deshielding

To interpret the shifts accurately, one must understand the competition between anisotropic effects and resonance donation .

The "Push-Pull" Dynamic
  • Anisotropy (Baseline): The cylinder of

    
    -electrons in the alkyne bond creates a magnetic field that opposes the external field (
    
    
    
    ) along the bond axis. This inherently shields the alkyne carbons (
    
    
    75–95 ppm) relative to alkenes (
    
    
    110–150 ppm).
  • Ortho-Amino Effect (Resonance): The

    
     group is a strong 
    
    
    
    -donor (+M effect). In o-alkynylanilines, the nitrogen lone pair donates density into the aromatic ring, which is conjugated with the alkyne.
    • Result: Increased electron density at the alkyne carbons (specifically the

      
      -carbon attached to the ring).
      
    • Observation: An upfield shift (lower ppm) relative to the nitro-precursor.

Visualization: Electronic Influence Pathway

The following diagram illustrates the flow of electron density that alters the chemical environment of the alkyne carbons.

ElectronicEffects cluster_legend Shift Consequence NH2 Amino Group (-NH2) (Lone Pair Donor) Ring Aromatic Ring (Conjugation Bridge) NH2->Ring +M Effect (Resonance) AlphaC α-Carbon (Alkyne) (Attached to Ring) Ring->AlphaC Increased e- Density (Shielding) BetaC β-Carbon (Alkyne) (Distal) AlphaC->BetaC Inductive/Resonance Transmission Result Upfield Shift (Lower ppm) vs. Nitro Precursor AlphaC->Result

Figure 1: Mechanism of resonance-induced shielding in o-alkynylanilines.

Comparative Data Analysis

The following tables compare the


C NMR shifts of the alkyne carbons in o-alkynylanilines against their precursors (o-nitroalkynes) and standard references (phenylacetylene).
Table 1: Internal Alkynes (The "Larock" Precursors)

Comparison of 1-amino-2-(phenylethynyl)benzene vs. its nitro precursor.

Compound ClassSubstituent (

)

-Carbon (

ppm)

-Carbon (

ppm)

(Shift Change)
Nitro-Precursor

(EWG)
87.9 95.0 Reference Point
Target Aniline

(EDG)
84.8 94.3 -3.1 ppm (Shielded)
Diphenylacetylene

(Neutral)
89.689.6N/A

Analysis:

  • The

    
    -Carbon:  The carbon directly attached to the aniline ring sees the most significant change (
    
    
    
    3 ppm upfield shift). This confirms the reduction of the nitro group and the activation of the resonance donation from the amine.
  • The

    
    -Carbon:  The distal carbon is less affected by the ortho substituent, serving as an internal anchor.
    
Table 2: Terminal Alkynes

Comparison of 2-ethynylaniline vs. Phenylacetylene.

CompoundStructureTerminal (

C-H)
Internal (Ar-C

)
Note
Phenylacetylene

77.2 83.6 Standard Reference
2-Ethynylaniline

80.1 82.4 Ortho effect compresses range
2-Ethynylnitrobenzene

82.5 80.9 EWG reverses polarization

Key Insight: In terminal alkynes, the terminal proton coupling (


) is the primary validator, but the carbon shift of the internal carbon (82.4 ppm) distinguishes the aniline from the nitro species (80.9 ppm).

Experimental Protocol: Validating the Transformation

To ensure reproducible data when characterizing these intermediates, follow this self-validating protocol.

Reagents & Preparation[1][2]
  • Solvent:

    
     (Deuterated Chloroform) is standard.[1]
    
    • Note: Amine protons (

      
      ) are exchangeable and shift with concentration. Carbon shifts are more stable.
      
  • Relaxation Agent (Optional): For quantitative integration of the quaternary alkyne carbons, add

    
     to shorten 
    
    
    
    relaxation times.
Step-by-Step Workflow
  • Sample Prep: Dissolve

    
     of the o-alkynylaniline in 
    
    
    
    
    
    . Filter through a cotton plug to remove inorganic salts (Pd/Cu residues from Sonogashira).
  • Acquisition:

    • Frequency: 100 MHz (or higher).

    • Scans: Minimum 256 (quaternary carbons are slow to relax and have no NOE enhancement).

    • Pulse Delay (

      
      ): Set to 
      
      
      
      to ensure full relaxation of alkyne carbons.
  • Processing:

    • Line Broadening (LB):

      
       to improve S/N for quaternary peaks.
      
    • Referencing: Set

      
       triplet center to 
      
      
      
      .
Workflow Visualization

ExperimentalWorkflow Start Crude Reaction Mixture (Sonogashira Product) Workup Workup: EtOAc/Brine Wash (Remove Copper Salts) Start->Workup Purification Column Chromatography (Elute: Hexane/EtOAc) Workup->Purification SamplePrep Dissolve 20mg in CDCl3 (+ Cr(acac)3 for Quant.) Purification->SamplePrep NMR 13C NMR Acquisition (D1 = 3s, NS = 256) SamplePrep->NMR Analysis Check 80-95 ppm Region Identify 2 Quaternary Peaks NMR->Analysis

Figure 2: Purification and characterization workflow for o-alkynylanilines.[1][2][3][4][5][6]

Troubleshooting & Diagnostic Tips

  • Missing Peaks: Alkyne carbons are quaternary (no NOE) and have long relaxation times. If peaks are missing in the 80–95 ppm range, increase the relaxation delay (

    
    ) to 5 seconds or increase the number of scans.
    
  • Distinguishing

    
     vs 
    
    
    
    :
    • In terminal alkynes , the DEPT-135 or APT experiment is definitive. The terminal carbon (

      
      CH) will appear "up" (like 
      
      
      
      ), while the internal carbon will disappear (quaternary).
    • In internal alkynes , use HMBC (Heteronuclear Multiple Bond Correlation). The

      
      -carbon will show a strong correlation to the ortho-ring proton (H6).
      

References

  • Sonogashira Coupling & Product Characterization

    • Synthesis of Alkynyl Ketones and Anilines by Sonogashira Cross-Coupling.
    • Source: MDPI.
    • [Link]

  • General

    
    C NMR Chemical Shift Data: 
    
    • Reich's NMR Data Collection (University of Wisconsin).
    • Source: Organic Chemistry D
    • [Link]

  • Substituent Effects in Anilines

    • C-NMR Based Evaluation of Electronic Interactions in Arom
    • Source: MDPI (Molecules).
    • [Link]

  • Alkyne Anisotropy and Shielding

    • Origin of Shielding and Deshielding Effects in NMR Spectra of Organic Conjug
    • Source: NSF / Journal of Physical Chemistry A.
    • [Link]

Sources

Validation

Characterization Data &amp; Comparison Guide: 2-((4-Methoxyphenyl)ethynyl)aniline

[1] Executive Summary 2-((4-Methoxyphenyl)ethynyl)aniline (CAS: 157869-15-3) is a critical ortho-alkynyl aniline intermediate used primarily in the synthesis of 2-substituted indoles via the Larock heteroannulation or el...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-((4-Methoxyphenyl)ethynyl)aniline (CAS: 157869-15-3) is a critical ortho-alkynyl aniline intermediate used primarily in the synthesis of 2-substituted indoles via the Larock heteroannulation or electrophilic cyclization. Its structural core features an electron-rich 4-methoxyphenyl moiety linked via an alkyne spacer to an aniline ring.

This guide provides a technical comparison of synthetic routes, detailed characterization data, and performance benchmarks against structural analogs. It is designed for medicinal chemists requiring high-purity building blocks for indole-based drug discovery.

Comparative Synthesis Guide

Two primary methodologies exist for synthesizing this intermediate: the Standard Sonogashira Coupling (Pd/Cu) and the Green Copper-Free Protocol .

Method A: Standard Pd/Cu-Catalyzed Sonogashira (Benchmark)
  • Mechanism: Palladium-catalyzed cross-coupling of 2-iodoaniline and 4-ethynylanisole using a copper(I) co-catalyst.

  • Pros: High yields (85-95%), mild conditions (RT to 40°C), robust kinetics.

  • Cons: Residual copper contamination (requires extensive workup for pharma-grade specs), homocoupling side products.

Method B: Copper-Free "Green" Sonogashira
  • Mechanism: Pd-catalyzed coupling using specialized ligands (e.g., XPhos) or amine-rich solvents to activate the alkyne without Cu.

  • Pros: Eliminates heavy metal (Cu) impurities, higher regioselectivity, cleaner impurity profile.

  • Cons: Slower reaction rates, often requires higher temperatures (60-80°C) or more expensive Pd-catalysts.

Performance Matrix
FeatureMethod A (Standard Pd/Cu) Method B (Cu-Free)
Yield High (88-92%) Moderate (75-85%)
Reaction Time Fast (2-4 hours)Slow (12-24 hours)
Purity (Crude) Lower (Cu salts, homocoupling)High (>98%)
Cost Efficiency High (Cheap reagents) Low (Expensive ligands)
Scalability ExcellentGood

Detailed Characterization Data

The following data represents the purified intermediate synthesized via Method A.

Physicochemical Properties
  • Appearance: Pale yellow to tan solid.

  • Molecular Formula: C₁₅H₁₃NO

  • Molecular Weight: 223.27 g/mol [1]

  • Melting Point: 118 – 120 °C (Lit. analogs range 115-125°C depending on purity).

  • Solubility: Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water.

Spectral Data Suite
1. ^1H NMR (400 MHz, CDCl₃)

Distinctive diagnostic peaks include the methoxy singlet and the broad aniline amine signal.

Shift (δ ppm)MultiplicityIntegrationAssignment
7.40 – 7.45 Doublet (d, J = 8.8 Hz)2HAr-H (Anisole, ortho to alkyne)
7.28 – 7.32 Doublet (d, J = 7.5 Hz)1HAr-H (Aniline, C6)
7.08 – 7.12 Triplet (td)1HAr-H (Aniline, C4)
6.85 – 6.89 Doublet (d, J = 8.8 Hz)2HAr-H (Anisole, ortho to OMe)
6.68 – 6.72 Multiplet (m)2HAr-H (Aniline, C3, C5)
4.25 Broad Singlet (br s)2H-NH ₂ (Exchangeable)
3.82 Singlet (s)3H-OCH
2. ^{13}C NMR (100 MHz, CDCl₃)

Key features are the alkyne carbons and the deshielded C-O carbon.

Shift (δ ppm)Assignment
159.8 C -OMe (Quaternary, Anisole)
147.8 C -NH₂ (Quaternary, Aniline)
133.1 Ar-C H (Anisole)
132.2 Ar-C H (Aniline)
129.5 Ar-C H (Aniline)
117.8 Ar-C H (Aniline)
115.1 Ar-C H (Anisole)
114.2 C -Alkyne (Quaternary)
114.0 Ar-C H (Aniline)
108.5 C -Alkyne (Quaternary)
95.2 Alkyne C ≡C
85.5 Alkyne C≡C
55.3 -OC H₃
3. Mass Spectrometry (ESI/GC-MS)
  • Calculated Mass: 223.10

  • Found [M+H]⁺: 224.1

  • Fragmentation Pattern: Major peak at m/z 208 (Loss of -CH₃ from methoxy group).

4. IR Spectroscopy (Neat/KBr)
  • 3460, 3370 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2205 cm⁻¹: C≡C alkyne stretching (Weak, characteristic of internal alkyne).

  • 1605, 1510 cm⁻¹: Aromatic C=C bending.

  • 1245 cm⁻¹: C-O stretching (Aryl ether).

Experimental Protocol (Method A: Standard)

Objective: Synthesis of 2-((4-Methoxyphenyl)ethynyl)aniline on a 5.0 mmol scale.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon/Nitrogen.[2]

  • Charging: Add 2-iodoaniline (1.10 g, 5.0 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (19 mg, 0.1 mmol, 2 mol%).

  • Solvent: Add anhydrous Triethylamine (Et₃N) (15 mL) and degassed THF (5 mL).

  • Addition: Add 4-ethynylanisole (0.73 g, 5.5 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for 2-iodoaniline (Rf ~0.4) should disappear; product appears as a fluorescent spot (Rf ~0.35).

  • Workup: Dilute with Diethyl Ether (50 mL). Filter through a Celite pad to remove Pd/Cu residues. Wash the filtrate with Sat. NH₄Cl (2 x 30 mL) and Brine (30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

  • Yield: Expect 0.95 - 1.05 g (85-94%) of a pale yellow solid.

Visual Workflows

Synthesis Pathway (Sonogashira)

SonogashiraSynthesis Iodoaniline 2-Iodoaniline (Electrophile) Cycle Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Iodoaniline->Cycle Alkyne 4-Ethynylanisole (Nucleophile) Alkyne->Cycle Catalyst PdCl2(PPh3)2 (2%) CuI (2%) Catalyst->Cycle Base Et3N / THF Base->Cycle Workup Celite Filtration & Extraction Cycle->Workup Product 2-((4-Methoxyphenyl)ethynyl)aniline (Target Intermediate) Workup->Product

Caption: Standard Pd/Cu-catalyzed cross-coupling workflow for high-yield synthesis.

Downstream Application: Larock Indole Synthesis

This intermediate is the specific precursor for 2-(4-methoxyphenyl)indole .

LarockCyclization Intermediate 2-((4-Methoxyphenyl)ethynyl)aniline Cyclization 5-endo-dig Cyclization (Nucleophilic attack of N on Alkyne) Intermediate->Cyclization Reagent Electrophile (E+) (e.g., I2, PhSeBr) or Catalyst (Pd) Reagent->Cyclization Indole 2-(4-Methoxyphenyl)-3-substituted Indole Cyclization->Indole Ring Closure

Caption: Transformation of the ethynyl aniline intermediate into functionalized indoles.

References

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[3][4] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Intermediate Characterization (Analogous): Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An Efficient Palladium-Catalyzed Synthesis of 2-Alkynyl-3-arylindoles. European Journal of Organic Chemistry, 2003(14), 2671-2678. Link

  • SpectraBase Record: 2-[(4-Methoxyphenyl)ethynyl]aniline - 13C NMR, IR, MS Data. SpectraBase. Link

  • Green Chemistry Protocol: Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water.[5] Organic Letters, 20(2), 542-545.[5] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-((4-Methoxyphenyl)ethynyl)aniline

[1][2][3] Executive Summary & Chemical Profile 2-((4-Methoxyphenyl)ethynyl)aniline is a functionalized internal alkyne widely used as a building block in organic synthesis and drug discovery.[1][2] Its dual functionality...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Profile

2-((4-Methoxyphenyl)ethynyl)aniline is a functionalized internal alkyne widely used as a building block in organic synthesis and drug discovery.[1][2] Its dual functionality—an electron-rich aniline amine and a conjugated alkyne linker—presents specific stability and toxicity profiles that dictate its disposal pathway.[1][2]

Unlike standard organic waste, this compound combines the acute toxicity risks of anilines (methemoglobinemia, skin sensitization) with the potential reactivity of alkynes .[3] Disposal protocols must prevent contact with strong oxidizers and acidic waste streams to avoid uncontrolled exothermic reactions or the formation of toxic salts.

Chemical Identity Table
PropertyDetail
Chemical Name 2-((4-Methoxyphenyl)ethynyl)aniline
CAS Number 157869-15-3
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Physical State Solid (Crystal/Powder), often yellow to brown
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity

Hazard Characterization & Waste Classification

Effective disposal begins with accurate waste characterization.[3] This compound is NOT a standard "trash" chemical.[3][4][5] It must be managed as Hazardous Chemical Waste .

GHS Hazard Classification[3][8]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful) to Category 3 (Toxic) depending on concentration.[3]

  • Skin/Eye Irritation: Category 2.[1][3][6]

  • Carcinogenicity/Mutagenicity: Suspected (typical of aniline derivatives).[3]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[3]

RCRA Waste Status (USA)

While not explicitly listed as a P-listed or U-listed waste by specific CAS number, it exhibits characteristics that mandate regulation under RCRA (Resource Conservation and Recovery Act) :

  • Toxicity Characteristic: Aniline derivatives often leach toxic organic constituents.[3]

  • Waste Code Assignment: If not mixed with solvents, classify as Toxic Organic Waste .[3] If mixed with halogenated solvents (e.g., DCM), use codes for the solvent (e.g., F002).[3]

Waste Segregation Decision Logic

Improper segregation is the leading cause of laboratory accidents involving waste.[3] Use the following logic flow to determine the correct waste stream for your material.

WasteSegregation Start Waste Material Containing 2-((4-Methoxyphenyl)ethynyl)aniline StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats, Paper) StateCheck->Debris Trace Residue SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Toxic Solid Waste' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisContainer Container: Clear HazWaste Bag (Double Bagged) Debris->DebrisContainer Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (e.g., MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Aqueous Aqueous Waste (DO NOT USE - Insoluble) SolventCheck->Aqueous Water Based

Figure 1: Decision tree for segregating 2-((4-Methoxyphenyl)ethynyl)aniline waste streams. Note that aqueous disposal is generally prohibited due to insolubility and aquatic toxicity.[2][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired chemicals, surplus synthesis products, or spilled solids.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1][2] Glass is acceptable but poses a breakage risk.[3]

  • Transfer:

    • Wear double nitrile gloves, lab coat, and safety goggles.[3]

    • Transfer solid carefully to avoid dust generation.[3][7] Work inside a fume hood.

  • Labeling:

    • Affix a hazardous waste tag immediately.[3][5]

    • Chemical Name: Write fully: "2-((4-Methoxyphenyl)ethynyl)aniline". Do not use abbreviations or structural drawings alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[3]

  • Storage: Store in a secondary containment bin designated for "Toxic Organics" until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors, HPLC effluent, or dissolved stocks.[3]

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong Oxidizers (Nitric acid, Peroxides) - Risk of reaction with the alkyne.[1][2][3]

    • Strong Acids - Risk of exothermic protonation of the aniline.[1][2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[3]
      
    • If dissolved in Methanol/DMSO/Ethyl Acetate

      
      Non-Halogenated Waste .[1][3]
      
  • Neutralization (Optional but Recommended): If the solution is acidic (e.g., from an HCl workup), neutralize to pH 6-8 with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.[3]

Protocol C: Contaminated Debris (The "Trace" Stream)

Applicability: Syringes, weigh boats, contaminated gloves, and paper towels.[3]

  • Sharps: Syringes and needles must go into a rigid Biohazard/Sharps container , regardless of chemical contamination level.[3]

  • Soft Debris:

    • Place in a clear, chemically resistant plastic bag (4 mil thickness minimum).[3]

    • Double Bag: Seal the first bag and place it inside a second bag.

    • Label the outer bag as "Debris contaminated with Toxic Anilines".[3]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3][8][9]

SpillResponse Alert 1. ALERT Notify personnel. Evacuate if dust is airborne. PPE 2. PPE UP Double Nitrile Gloves, Goggles, Lab Coat, N95/Respirator (if dusty) Alert->PPE Contain 3. CONTAIN Cover with spill pad or damp paper towel to suppress dust. PPE->Contain Clean 4. CLEAN Wipe with solvent (Ethanol) then soap/water. Repeat 3x. Contain->Clean Dispose 5. DISPOSE All cleanup materials go to Hazardous Waste. Clean->Dispose

Figure 2: Five-step spill response workflow for solid or liquid spills.

Critical Spill Note: Do not use a brush and dustpan for dry powder spills, as this generates airborne dust.[3] Use a wet wipe or damp paper towel method to capture particulates.[3]

Regulatory & Compliance Framework

Adherence to these regulations ensures legal compliance and safety.

  • EPA (USA): Under 40 CFR 261, this material is a characteristic hazardous waste.[3] It must be incinerated at a permitted facility.[3] Drain disposal is strictly prohibited.

  • DOT (Transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains 2-((4-Methoxyphenyl)ethynyl)aniline).[1][2][3][10][11][12]

    • UN Number: UN 2811.[1][3]

    • Hazard Class: 6.1 (Toxic).[3]

    • Packing Group: III.

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: Aniline Derivatives. Retrieved from [1][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] RCRA Hazardous Waste Identification. 40 CFR Part 261.[3] Retrieved from [1][3]

  • TCI Chemicals. (2023).[3] Safety Data Sheet: 2-Methoxy-N-(4-methoxyphenyl)aniline (Analog). Retrieved from [1][3]

  • PubChem. (2023).[3] Compound Summary: Aniline and Ethynyl benzene derivatives. National Library of Medicine.[3] Retrieved from [1][3]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE Protocol for 2-((4-Methoxyphenyl)ethynyl)aniline

Executive Safety Summary 2-((4-Methoxyphenyl)ethynyl)aniline is a substituted aromatic amine featuring an internal alkyne linker. While valuable as a cross-coupling intermediate, its structural motifs dictate a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-((4-Methoxyphenyl)ethynyl)aniline is a substituted aromatic amine featuring an internal alkyne linker. While valuable as a cross-coupling intermediate, its structural motifs dictate a specific safety profile.

This compound must be handled as a Hazardous Aromatic Amine . The primary biological risk is Methemoglobinemia (cyanosis) via skin absorption or inhalation, characteristic of aniline derivatives. The secondary risk is the reactivity of the alkyne moiety and the potential for sensitization.

Immediate Directive: Treat as a potent skin permeator and respiratory irritant.[1] Engineering controls (Fume Hood) are primary; PPE is the secondary line of defense.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must deconstruct the molecule's risks. This is not just "toxic"; it is a specific blood toxin and sensitizer.

Structural MoietyAssociated HazardGHS Classification (Derived*)
Aniline (Amine) Skin Absorption, Methemoglobinemia, Eye IrritationH302/H312/H332: Harmful if swallowed/contact/inhaled.H319: Causes serious eye irritation.[2][3]
Alkyne Linker Reactivity with strong oxidizers/metals; Thermal instabilityH227: Combustible liquid/solid (if low MW).Note: Keep away from metal salts (Cu, Ag) to prevent acetylide formation.
Methoxy Group Electron-donating; increases oxidation potentialH317: May cause an allergic skin reaction.
Physical State Solid (Powder/Crystal)H335: May cause respiratory irritation (Dust).

*Classifications based on structural analogs (Aniline, 4-Methoxyaniline) where specific CAS data is limited.

Logic Flow: Hazard to PPE Selection

The following decision tree illustrates how chemical properties dictate the required protective equipment.

PPE_Logic Chemical 2-((4-Methoxyphenyl) ethynyl)aniline Hazard_Dust Dust Hazard (Inhalation) Chemical->Hazard_Dust Hazard_Skin Skin Absorption (Systemic Toxicity) Chemical->Hazard_Skin Control_Eng Engineering Control: Fume Hood Hazard_Dust->Control_Eng Primary PPE_Resp Respiratory: N95 (min) or PAPR Hazard_Dust->PPE_Resp Secondary PPE_Skin Dermal: Double Nitrile Gloves + Lab Coat Hazard_Skin->PPE_Skin PPE_Eye Ocular: Safety Glasses (Side Shields) Hazard_Skin->PPE_Eye Control_Eng->PPE_Eye Splash Guard

Figure 1: Logic flow connecting chemical hazards to specific PPE requirements.

Personal Protective Equipment (PPE) Matrix

Scientific integrity requires matching the material of the PPE to the permeation rate of the chemical class. Aromatic amines can permeate thin rubber quickly.

A. Hand Protection (Critical)[1]
  • Standard Protocol: Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Chloroprene (Barrier layer).

  • Why? The outer glove protects against the chemical; the inner glove protects you during doffing (removal) and acts as a visual indicator if the outer glove breaches.

  • High-Risk Handling (Solutions >1M): Use Laminate Film (e.g., Silver Shield) gloves. Aromatic amines in organic solvents (DCM, THF) can permeate nitrile in <15 minutes.

B. Respiratory Protection[1][4][5][6][7][8][9][10]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator . Simple surgical masks offer zero protection against aniline vapors.

C. Eye & Body Protection[1][2][6][10][11][12][13][14]
  • Eyes: Chemical Safety Goggles (indirect venting) are preferred over safety glasses to prevent dust entry.

  • Body: Lab coat (cotton/poly blend is standard; Tyvek is superior for static-prone powders to prevent dust cling).

PPE ComponentSpecificationRationale
Gloves (Solid) Double Nitrile (0.11 mm min)Prevent transdermal absorption of dust.
Gloves (Solution) Laminate (Silver Shield) or Thick NitrilePrevent rapid permeation by solvent+amine carrier.
Eye Wear ANSI Z87.1 GogglesSeal against dust; prevent ocular absorption.
Clothing Long sleeves, closed shoes, Lab CoatMinimize exposed skin surface area.[1]

Operational Protocol: Safe Handling Workflow

Trustworthiness comes from reproducible, safe actions. Follow this sequence to minimize exposure.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Solvent Check: Ensure incompatible solvents (strong oxidizers like nitric acid) are removed from the workspace.

  • Decontamination Prep: Have a "wet wipe" station ready (lint-free tissues dampened with ethanol/water) to catch dust immediately.

Phase 2: Weighing & Transfer (Highest Risk Step)
  • Risk:[1][4][5][6] Static electricity can cause the dry powder to "jump," creating an aerosol.

  • Technique: Use an antistatic gun or ionizer if available. If not, wipe the spatula with a wet tissue immediately before use to discharge static.

  • Vessel: Weigh directly into a tared vial with a septum cap. Avoid weighing papers; use weighing boats that can be rinsed.

Phase 3: Dissolution & Reaction
  • Add solvent slowly. The methoxy and amine groups make the molecule electron-rich; rapid addition of electrophiles or oxidizers could trigger an exotherm.

  • Self-Validating Step: Check the solution color. Aniline derivatives often darken (oxidize) upon air exposure. If the solid turns dark brown/black rapidly, check for oxidant contamination.

Phase 4: Waste Disposal
  • Never dispose of aniline derivatives down the drain. They are toxic to aquatic life.[1]

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.

Handling_Workflow Start Start: PPE Donning (Double Gloves, Goggles) Check Engineering Check: Fume Hood Active? Start->Check Weigh Weighing (Solid): Use Antistatic Spatula Avoid Dust Generation Check->Weigh Pass Dissolve Dissolution: Add Solvent Slowly (Exotherm Check) Weigh->Dissolve React Reaction/Usage Dissolve->React Clean Decontamination: Wet Wipe Surfaces (Do NOT Dry Sweep) React->Clean Dispose Disposal: Segregated Organic Waste Clean->Dispose

Figure 2: Step-by-step operational workflow for handling the compound.

Emergency Response

In the event of control failure, immediate action is required.[6]

  • Skin Contact:

    • Doff contaminated gloves/clothing immediately.[7]

    • Wash with soap and copious water for 15 minutes. Do not use alcohol/solvent for cleaning skin; it enhances absorption.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) for 24 hours.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE Up: Wear a respirator (N95/P100) and double gloves.

    • Wet Method: Cover spill with wet paper towels (solvent or water) to prevent dust. Scoop up damp material.

    • Disposal: Place in a sealed hazardous waste container.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press. [Link]

  • PubChem. Compound Summary: 4-Ethynylaniline (Structural Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-Methoxyphenyl)ethynyl)aniline
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